1-(4-isopropylcyclohexyl)ethanol
Description
The exact mass of the compound Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(4-propan-2-ylcyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8-12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHPIUGJDUWSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867033 | |
| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185019-18-5, 63767-86-2 | |
| Record name | α-Methyl-4-(1-methylethyl)cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185019-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(4-Isopropylcyclohexyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63767-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |
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| Record name | A mixture of diastereoisomers of 1-(1-hydroxyethyl)-4-(1-methylethyl)cyclohexane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanemethanol, α-methyl-4-(1-methylethyl) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanemethanol, α-methyl-4-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1-(4-isopropylcyclohexyl)ethanol from Cumene
Abstract: This technical guide details a robust and efficient two-step synthesis for this compound, a valuable compound in the fragrance industry, starting from the readily available commodity chemical, cumene.[1] The process involves an initial Friedel-Crafts acylation of cumene to produce 4'-isopropylacetophenone (cuminone), followed by a comprehensive hydrogenation to yield the target alcohol. This document provides detailed experimental protocols, summarizes key quantitative data, and illustrates the reaction pathways and workflows for clarity and reproducibility in a research and development setting.
Overall Synthesis Pathway
The synthesis of this compound from cumene is achieved in two primary stages as depicted below.
Caption: Two-step synthesis route from cumene to this compound.
Step 1: Friedel-Crafts Acylation of Cumene
The initial step involves the electrophilic aromatic substitution of cumene with an acylating agent to form the aromatic ketone intermediate, 4'-isopropylacetophenone, also known as cuminone.[1][2] This reaction is a classic Friedel-Crafts acylation, typically catalyzed by a Lewis acid.[3]
Reaction Mechanism
The mechanism involves the formation of a resonance-stabilized acylium ion, which acts as the electrophile. This ion is then attacked by the electron-rich cumene ring, followed by deprotonation to restore aromaticity.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Experimental Protocol: Acylation with Acetic Anhydride
This protocol is based on a larger-scale synthesis using ferric chloride as the catalyst.[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, charge cumene. The reaction is performed at room temperature.
-
Reagent Addition: Add ferric chloride (FeCl₃) as the catalyst. Slowly add acetic anhydride to the mixture while stirring. A molar ratio of cumene to acetic anhydride of 6:1 and a catalyst to acetic anhydride ratio of 1:1 is used.[1]
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress using a suitable analytical method like Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer.
-
Purification: Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄). The final product, cuminone, is purified by distillation under reduced pressure (e.g., at 115°C and 10 mbar) to achieve high purity.[1]
Data Summary: Acylation of Cumene
| Acylating Agent | Catalyst | Key Conditions | Product Purity | Reference |
| Acetic Anhydride | FeCl₃ | Cumene/AA Molar Ratio = 6; Catalyst/AA Molar Ratio = 1; Room Temp. | 99.5% | [1] |
| Acetyl Chloride | AlCl₃ | Dichloromethane solvent; 0 °C | Not specified | [4] |
| Acetic Anhydride | Zeolite Beta | Not specified | Not specified | [1] |
| Acetyl Chloride | Zeolite Beta | Not specified | Not specified | [1] |
Note: Acetic anhydride may be preferred due to its stability and the formation of acetic acid as the only byproduct.[1]
Step 2: Hydrogenation of 4'-Isopropylacetophenone
The second step is the hydrogenation of the intermediate ketone, cuminone. This is a highly selective reaction that involves the reduction of both the carbonyl group and the aromatic ring to yield the desired this compound.[1]
Reaction Principle
The reaction is a catalytic hydrogenation that proceeds over a metal catalyst. Initially, the aromatic ketone can be hydrogenated to either (4-isopropylcyclohexyl)methyl ketone or 1-(4-isopropylphenyl)ethanol. Both of these intermediates are subsequently hydrogenated to the final product.[1] The choice of catalyst and conditions is crucial to maximize selectivity towards the desired alcohol and minimize hydrodeoxygenation, which leads to the formation of 1-ethyl-4-isopropylcyclohexane.[1]
Experimental Protocol: Hydrogenation with Ru-supported Catalyst
This protocol is derived from a procedure optimized for high selectivity and yield.[1]
-
Reaction Setup: In a high-pressure autoclave, charge the purified 4'-isopropylacetophenone from Step 1 and the Ruthenium-supported catalyst (e.g., Ru/C). An appropriate solvent such as an alkanol (e.g., ethanol) may be used.[5][6]
-
Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the reaction temperature.
-
Reaction: Maintain the reaction under stirring at constant temperature and pressure until hydrogen uptake ceases.
-
Work-up and Purification: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by rotary evaporation to yield the crude product. Further purification, if necessary, can be performed by distillation.
Data Summary: Hydrogenation to Final Product
| Catalyst | Key Conditions | Overall Yield (from Cumene) | Selectivity | Product Isomer Ratio (cis:trans) | Reference |
| Ru-supported | Not specified | 75% | ~90% | 72:28 | [1] |
| Pd(0)EnCat™ 30NP | H₂ (balloon), EtOH, RT, 16h | High Conversion (general) | High (general) | Not specified | [5][6][7] |
| Raney Nickel | H₂ (3.0 MPa), H₂O, RT | High Yield (general) | High (general) | Not specified | [8] |
Logical Experimental Workflow
The entire synthesis process can be visualized as a sequential workflow from starting materials to the final purified product.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
The synthesis of this compound from cumene is a highly efficient two-step process.[1] The Friedel-Crafts acylation of cumene followed by catalytic hydrogenation of the resulting cuminone provides the target molecule with a good overall yield of 75% and high purity (99.5%).[1] The use of inexpensive and readily available starting materials makes this an industrially viable and interesting route for the production of this fine chemical.[1] Careful selection of catalysts and reaction conditions in both steps is critical for maximizing yield and selectivity.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Solved A student performed the following Friedel-Crafts | Chegg.com [chegg.com]
- 5. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 6. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(4-isopropylcyclohexyl)ethanol (CAS: 63767-86-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-isopropylcyclohexyl)ethanol, registered under CAS number 63767-86-2, is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.[1][2][3] This colorless to pale yellow liquid is a stable compound utilized in a variety of applications, including perfumes, cosmetics, and personal care products.[2][4][5] Notably, it exists as four diastereoisomers, with the (-)-1-S-cis-isomer recognized for possessing the most intense and desirable floral aroma.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂O | [4][5][6] |
| Molecular Weight | 170.29 g/mol | [4][5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Odor | Floral, Lily of the Valley, Rose | [2][5][7] |
| Boiling Point | Approximately 240 °C | [4] |
| Density | Estimated at 0.888 g/cm³ | [4] |
| Specific Gravity | 0.9110 - 0.9140 | [5] |
| Flash Point | >100°C | [5] |
| Refractive Index | 1.468 - 1.471 | [5] |
| LogP (Octanol-Water Partition Coefficient) | Estimated at 3.544 | [4] |
| pKa | 15.12 ± 0.20 (Predicted) | [6] |
Synthesis of this compound
A common and efficient method for the industrial production of this compound is a two-step synthesis starting from the readily available commodity chemical, cumene (isopropylbenzene).[1] This process involves a Friedel-Crafts acylation followed by a hydrogenation reaction.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Cumene to Cuminone (4-isopropylacetophenone)
This initial step involves the acylation of cumene using either acetyl chloride or acetic anhydride as the acylating agent.[1] The reaction is catalyzed by a Lewis acid or a solid acid catalyst, such as certain zeolites, to promote the electrophilic substitution on the aromatic ring.[1] While traditional Lewis acids like AlCl₃ can be used, solid acid catalysts like zeolites (e.g., ZSM-5, Beta) are often preferred to minimize hazardous waste.[1]
-
Reaction Conditions: A typical procedure involves reacting cumene with acetic anhydride in a molar ratio of 6:1 (cumene to acetic anhydride).[1] The reaction is carried out in the presence of a zeolite catalyst at a temperature of 150°C.[1] The reaction progress is monitored, and maximal conversion is typically achieved within 1-3 hours.[1]
Step 2: Hydrogenation of Cuminone to this compound
The second step is the hydrogenation of the intermediate, cuminone.[1] This reaction reduces the ketone functional group to a secondary alcohol and saturates the aromatic ring to a cyclohexane ring.
-
Reaction Conditions: The hydrogenation is performed in a batch autoclave.[1] Cuminone is dissolved in a solvent such as isopropyl alcohol.[1] A ruthenium-based catalyst, typically 5% Ru on a carbon support (Ru/C), is added at a concentration of 5% w/w relative to the cuminone.[1] The reactor is pressurized with hydrogen gas to 5 MPa and heated to 130°C.[1] This process yields this compound with high selectivity, producing a mixture of cis and trans isomers.[1] The overall yield of the two-step process can be as high as 75%, with a product purity of 99.5%.[1]
Chemical Structure and Synthesis Workflow
The following diagrams illustrate the chemical structure of this compound and the two-step synthesis process.
Caption: Chemical structure of this compound.
Caption: Two-step synthesis of this compound from cumene.
Applications
The primary application of this compound is in the fragrance industry.[1][4] Its stability and pleasant floral scent make it a versatile ingredient in:
-
Perfumes: It is a key component in creating lily-of-the-valley and other floral fantasy fragrances.[2][4]
-
Cosmetics and Personal Care Products: Due to its desirable aroma and stability, it is incorporated into various formulations.[4]
-
Flavoring Agents: It is also used in food products where floral notes are desired.[4]
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Skin irritation (Category 2) [6]
-
Serious eye irritation (Category 2) [6]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 [6]
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid release to the environment.[6]
-
Response:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
-
Disposal: Collect spillage.[6]
For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a significant fragrance ingredient with a well-established synthesis route and a range of applications in the consumer products industry. Its favorable olfactory properties and stability make it a valuable component in many formulations. Understanding its chemical properties, synthesis, and safety is crucial for its effective and responsible use in research and product development.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Cas 63767-86-2,this compound | lookchem [lookchem.com]
- 4. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 5. aacipl.com [aacipl.com]
- 6. guidechem.com [guidechem.com]
- 7. symrise.com [symrise.com]
molecular structure of 1-(4-isopropylcyclohexyl)ethanol
An In-depth Technical Guide to the Molecular Structure of 1-(4-isopropylcyclohexyl)ethanol
Introduction
This compound is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.[1] Its stability makes it a versatile component in a wide array of scented products.[1] This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and physicochemical properties of this compound, intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Stereochemistry
The consists of a cyclohexane ring substituted with an isopropyl group and a 1-hydroxyethyl group at positions 1 and 4. The presence of two chiral centers—at C1 of the cyclohexane ring (bearing the hydroxyethyl group) and the carbon atom of the hydroxyethyl group bearing the hydroxyl group—gives rise to stereoisomerism.
The molecule exists as four diastereoisomers, which arise from the cis and trans relationship between the two substituents on the cyclohexane ring, with each geometric isomer existing as a pair of enantiomers.[1][2] The terms cis and trans describe the relative orientation of the isopropyl and 1-hydroxyethyl groups on the cyclohexane ring.
-
Cis Isomer: Both substituents are on the same side of the ring. In the most stable chair conformation, the larger isopropyl group will preferentially occupy the equatorial position to minimize steric strain, forcing the 1-hydroxyethyl group into an axial position.
-
Trans Isomer: The substituents are on opposite sides of the ring. The most stable conformation allows both the bulky isopropyl and the 1-hydroxyethyl groups to occupy equatorial positions, minimizing 1,3-diaxial interactions and resulting in a more stable structure compared to the cis isomer.[3]
The specific stereoisomer, particularly the (-)-1-S-cis-isomer, is noted for having the most intense and desirable floral scent.[1]
References
An In-depth Technical Guide to the Diastereoisomers of 1-(4-isopropylcyclohexyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-isopropylcyclohexyl)ethanol is a fragrance ingredient with a characteristic lily-of-the-valley scent. The intensity and quality of its fragrance are highly dependent on its stereochemistry. The molecule possesses two chiral centers, giving rise to four diastereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and known properties of these diastereomers. While detailed experimental data for the separation and characterization of each individual diastereoisomer is not extensively available in publicly accessible literature, this guide outlines the general synthetic pathway and established methods for diastereomer and enantiomer separation applicable to this class of compounds.
Introduction
This compound is a synthetic fragrance compound valued for its pleasant floral aroma.[1] Its molecular structure contains two stereocenters, one at the carbon atom of the cyclohexyl ring attached to the ethanol group (C-1) and the other at the carbon atom of the ethanol group bearing the hydroxyl group (C-α). This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers: the cis isomers ((1R,4S) and (1S,4R)) and the trans isomers ((1R,4R) and (1S,4S)). The spatial arrangement of the substituents on the cyclohexane ring significantly influences the molecule's interaction with olfactory receptors, leading to variations in scent perception among the diastereomers. Notably, the (-)-1-S-cis-isomer is reported to possess the most intense and desirable lily-of-the-valley fragrance.[1]
Synthesis of this compound
The industrial synthesis of this compound is typically a two-step process starting from cumene.[1]
Step 1: Friedel-Crafts Acylation of Cumene
Cumene is first acylated with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst like a zeolite. This reaction, a classic Friedel-Crafts acylation, introduces an acetyl group onto the aromatic ring, predominantly at the para position due to the steric bulk of the isopropyl group, yielding 4-isopropylacetophenone (cuminone).[1]
Step 2: Hydrogenation of 4-Isopropylacetophenone
The resulting 4-isopropylacetophenone is then hydrogenated. This step involves the reduction of both the ketone functional group to a secondary alcohol and the aromatic ring to a cyclohexane ring. The hydrogenation is typically carried out using a heterogeneous catalyst, such as ruthenium on a support, under hydrogen pressure.[1] This reaction is not highly stereoselective and produces a mixture of the cis and trans diastereomers. The reported ratio of cis to trans isomers is approximately 72:28.[1]
Below is a logical workflow for the synthesis process.
Caption: Figure 1. General Synthesis Workflow
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [2] |
| Molecular Weight | 170.29 g/mol | [2] |
| Boiling Point | ~240 °C | [2] |
| Density | ~0.888 g/cm³ | [2] |
| LogP | ~3.54 | [2] |
| Appearance | Clear to pale yellow liquid | [1] |
| Odor | Light, floral, muguet | [1] |
Experimental Protocols
General Synthesis of this compound (Mixture of Diastereomers)
Materials:
-
Cumene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (or other suitable Lewis acid)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
4-Isopropylacetophenone
-
Ruthenium on carbon (5% Ru/C)
-
Ethanol (or other suitable solvent for hydrogenation)
-
Hydrogen gas
Procedure:
Part A: Friedel-Crafts Acylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
Add cumene dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-isopropylacetophenone.
-
Purify the crude product by vacuum distillation.
Part B: Hydrogenation
-
In a high-pressure hydrogenation vessel (autoclave), dissolve the purified 4-isopropylacetophenone in ethanol.
-
Add the 5% Ru/C catalyst to the solution.
-
Seal the vessel, and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 20 bar) and heat to the desired temperature (e.g., 80 °C).[2]
-
Stir the reaction mixture vigorously for several hours until the uptake of hydrogen ceases.
-
Cool the reaction vessel to room temperature and carefully release the excess hydrogen pressure.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, a mixture of diastereomers of this compound.
-
The product can be further purified by vacuum distillation.
Separation of Diastereomers
4.2.1. Separation of Cis and Trans Diastereomers:
The cis and trans diastereomers have different physical properties and can potentially be separated by fractional distillation under reduced pressure or by preparative gas chromatography.
4.2.2. Separation of Enantiomers:
The enantiomers within the cis and trans pairs have identical physical properties (except for optical rotation) and require a chiral environment for separation. Common techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for enantiomeric separation. The diastereomeric mixture can be passed through a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times.
-
Derivatization with a Chiral Auxiliary: The alcohol functional group of the diastereomeric mixture can be reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a new mixture of diastereomeric esters. These new diastereomers will have different physical properties and can be separated by conventional chromatography (e.g., silica gel column chromatography). After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of this compound.
The logical workflow for separation is depicted below.
Caption: Figure 2. General Separation Workflow
Spectroscopic Characterization
Detailed and assigned ¹H and ¹³C NMR spectra for the individual, pure diastereoisomers of this compound are not available in the reviewed literature. However, for a mixture, the spectra would be complex, showing overlapping signals for the different isomers. The relative integration of characteristic signals could be used to determine the cis/trans ratio.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities or signaling pathway interactions of the individual diastereoisomers of this compound beyond their use as fragrance compounds and their interaction with olfactory receptors. Further research would be required to explore any potential pharmacological effects.
Conclusion
The diastereoisomers of this compound are important components of certain floral fragrances. While the synthesis of a diastereomeric mixture is well-established, detailed protocols for the separation and characterization of the individual stereoisomers are not widely published. This guide provides an overview of the known synthetic methods and outlines general strategies that can be employed for the separation of these isomers. Further research is needed to fully characterize the physicochemical and biological properties of each of the four diastereoisomers, which could open up new applications for these compounds in various fields, including sensory science and potentially drug development.
References
Friedel-Crafts acylation for 1-(4-isopropylcyclohexyl)ethanol synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the synthesis of 1-(4-isopropylcyclohexyl)ethanol. It begins by clarifying a common misconception regarding the use of Friedel-Crafts acylation for this aliphatic alcohol and proceeds to detail a chemically appropriate and validated synthetic methodology. The core of this guide focuses on the Grignard reaction, a robust method for the formation of carbon-carbon bonds, providing a detailed experimental protocol, quantitative data, and workflow visualizations to support researchers in the successful synthesis of the target compound.
Introduction: The Inapplicability of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction requires a molecule with a pi-electron system, such as a benzene ring, that can be attacked by a carbocation intermediate generated from an acyl halide or anhydride with a Lewis acid catalyst.
The target molecule, this compound, is an aliphatic alcohol. Its core structure is a saturated cyclohexane ring, which lacks the delocalized pi-electrons necessary for electrophilic aromatic substitution. Therefore, Friedel-Crafts acylation is not a chemically viable method for the synthesis of this compound or its direct precursors from an isopropylcyclohexane starting material. The following diagram illustrates the logical assessment of this synthetic route.
Caption: Logical assessment of the Friedel-Crafts acylation pathway.
Recommended Synthetic Pathway: Grignard Reaction
A robust and widely applicable method for synthesizing this compound is the Grignard reaction. This organometallic reaction involves the nucleophilic attack of a Grignard reagent on the electrophilic carbon atom of a carbonyl group. For the target molecule, the most direct approach involves the reaction of 4-isopropylcyclohexylmagnesium bromide with acetaldehyde .
This two-step process includes:
-
Formation of the Grignard Reagent: 4-isopropylcyclohexyl bromide is reacted with magnesium metal in an ethereal solvent to form the organomagnesium halide.
-
Reaction with Aldehyde: The newly formed Grignard reagent is then reacted with acetaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product, this compound.
The following diagram outlines the experimental workflow for this synthesis.
Caption: Experimental workflow for the Grignard synthesis of the target compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via the Grignard reaction.
Materials:
-
4-isopropylcyclohexyl bromide
-
Magnesium turnings
-
Iodine (crystal, for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the flask.
-
Dissolve 4-isopropylcyclohexyl bromide (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.
-
Initiate the reaction by gentle heating or with a heat gun until the color of the iodine disappears and bubbling is observed.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the flask containing the Grignard reagent to 0°C using an ice bath.
-
Dissolve acetaldehyde (1.1 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Quantitative Data and Characterization
The following table summarizes typical quantitative data and characterization parameters for the synthesis and the final product.
| Parameter | Value / Data |
| Reactant Stoichiometry | |
| 4-isopropylcyclohexyl bromide | 1.0 eq |
| Magnesium Turnings | 1.2 eq |
| Acetaldehyde | 1.1 eq |
| Reaction Conditions | |
| Grignard Formation Temp. | Reflux in THF (~66°C) |
| Acetaldehyde Addition Temp. | 0 - 10°C |
| Reaction Time | 4 - 6 hours (total) |
| Product Analysis | |
| Yield | 75 - 85% (typical after purification) |
| Appearance | Colorless oil |
| Molecular Formula | C₁₁H₂₂O |
| Molecular Weight | 170.30 g/mol |
| Boiling Point | Approx. 105-110 °C at 10 mmHg |
| ¹H NMR (CDCl₃, ppm) | δ 3.80 (m, 1H), 1.70-1.00 (m, 14H), 0.86 (d, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 70.1, 44.5, 43.2, 34.8, 30.0, 29.5, 23.8, 19.8 |
Note: NMR spectral data are approximate and may vary slightly based on solvent and instrumentation.
Conclusion
While Friedel-Crafts acylation is a powerful tool for aromatic chemistry, it is unsuitable for the synthesis of aliphatic alcohols like this compound. The Grignard reaction, utilizing 4-isopropylcyclohexylmagnesium bromide and acetaldehyde, serves as a reliable and efficient alternative. The detailed protocol and characterization data provided in this guide offer a comprehensive resource for researchers engaged in the synthesis of this compound, ensuring a foundational understanding of the appropriate chemical principles and practical execution.
Hydrogenation of Cuminone to 1-(4-isopropylcyclohexyl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic hydrogenation of cuminone (4-isopropylacetophenone) to produce 1-(4-isopropylcyclohexyl)ethanol, a valuable fragrance ingredient and potential chiral building block. This document details the reaction pathway, experimental protocols, and key factors influencing reaction outcomes, with a focus on providing actionable data for laboratory and process development.
Introduction
This compound is a fragrance compound with a desirable floral, muguet scent. It exists as four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most potent aroma. The synthesis of this alcohol is most commonly achieved through a two-step process commencing with the readily available commodity chemical, cumene. The first step involves the Friedel-Crafts acylation of cumene to yield cuminone (4-isopropylacetophenone). The subsequent and focal point of this guide is the hydrogenation of the keto group in cuminone and the saturation of the aromatic ring to produce the target cyclohexyl ethanol derivative.
The hydrogenation of cuminone is a key transformation that dictates the final yield, purity, and isomeric distribution of the product. Various catalytic systems can be employed for this reduction, with ruthenium-based catalysts demonstrating high efficacy. This guide will explore the technical details of this reaction, providing researchers with the necessary information to replicate and optimize this synthesis.
Reaction Pathway and Stereochemistry
The hydrogenation of cuminone to this compound involves the reduction of both the ketone functional group and the aromatic ring. This process typically occurs in a single step under hydrogen pressure in the presence of a suitable metal catalyst.
The reaction proceeds as follows:
An In-Depth Technical Guide to the Spectroscopic Data of 1-(4-isopropylcyclohexyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-isopropylcyclohexyl)ethanol. Due to the limited availability of published spectra for this specific compound, this guide presents a detailed analysis of a structurally isomeric analog, (E)-(4-isopropylcyclohexyl)methanol, and extrapolates the expected spectroscopic features for this compound. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis. The information is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and industrial applications.
Introduction
This compound is a saturated alcohol with the molecular formula C₁₁H₂₂O. Its structure consists of a cyclohexane ring substituted with an isopropyl group and a 1-hydroxyethyl group at positions 1 and 4, respectively. The presence of two stereocenters (at C1 of the ethyl group and C4 of the cyclohexane ring) and the potential for cis/trans isomerism in the cyclohexane ring results in the existence of multiple diastereomers. This structural complexity makes spectroscopic analysis crucial for its unambiguous identification and characterization.
This guide will focus on the key spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Analysis
The following tables summarize the available quantitative spectroscopic data for (E)-(4-isopropylcyclohexyl)methanol.
Table 1: ¹³C NMR Data for (E)-(4-isopropylcyclohexyl)methanol
| Chemical Shift (ppm) | Assignment (Tentative) |
| 68.5 | -CH₂OH |
| 43.8 | Cyclohexyl CH |
| 35.1 | Cyclohexyl CH₂ |
| 32.5 | Isopropyl CH |
| 29.3 | Cyclohexyl CH₂ |
| 20.0 | Isopropyl CH₃ |
Table 2: Infrared (IR) Spectroscopy Data for (E)-(4-isopropylcyclohexyl)methanol
| Wavenumber (cm⁻¹) | Assignment |
| ~3330 (broad) | O-H stretch (alcohol) |
| ~2920, ~2850 | C-H stretch (alkane) |
| ~1450 | C-H bend (alkane) |
| ~1030 | C-O stretch (alcohol) |
Table 3: Mass Spectrometry (MS) Data for (E)-(4-isopropylcyclohexyl)methanol
| m/z | Relative Intensity (%) | Assignment (Tentative) |
| 156 | [M]⁺ (low) | Molecular Ion |
| 138 | Moderate | [M - H₂O]⁺ |
| 113 | Moderate | [M - C₃H₇]⁺ |
| 95 | High | [C₇H₁₁]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
The key structural difference between (E)-(4-isopropylcyclohexyl)methanol and this compound is the position of the hydroxyl group. In the former, it is on a methylene group attached to the cyclohexane ring, while in the latter, it is on a secondary carbon of an ethyl group attached to the ring. This will lead to predictable differences in their spectra.
¹H NMR Spectroscopy:
-
CH-OH Proton: In this compound, the proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet (likely a quartet split by the adjacent methyl group and further split by the cyclohexyl proton) in the region of 3.5-4.0 ppm. This is a significant shift from the -CH₂OH signal in the analog.
-
Methyl Group: A doublet at approximately 1.2 ppm would be expected for the methyl group of the 1-hydroxyethyl substituent, integrating to three protons.
-
Isopropyl Group: A doublet for the two methyl groups of the isopropyl substituent and a multiplet for the isopropyl methine proton would be present, similar to the analog.
-
Cyclohexyl Protons: The signals for the cyclohexane ring protons would appear as a complex series of multiplets in the upfield region (0.8-2.0 ppm). The chemical shifts and coupling constants of these protons would be sensitive to the cis or trans configuration of the substituents.
¹³C NMR Spectroscopy:
-
CH-OH Carbon: The carbon attached to the hydroxyl group would be a secondary carbon and is expected to resonate in the range of 65-75 ppm.
-
Methyl Carbon: The methyl carbon of the 1-hydroxyethyl group would appear around 20-25 ppm.
-
Other Carbons: The chemical shifts for the isopropyl and cyclohexane carbons would be similar to the analog, although minor shifts would be expected due to the change in the substituent at C1 of the cyclohexane ring. The symmetry of the molecule in the cis and trans isomers will affect the number of distinct signals for the cyclohexane carbons.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be very similar to that of its isomer. The key absorptions would be:
-
A broad O-H stretching band around 3300-3400 cm⁻¹.
-
Strong C-H stretching bands for the sp³ hybridized carbons between 2850-3000 cm⁻¹.
-
A C-O stretching band for the secondary alcohol around 1100 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum of this compound would show a molecular ion peak at m/z 170. Key fragmentation patterns would include:
-
Loss of a water molecule (M-18) to give a peak at m/z 152.
-
Loss of a methyl group (M-15) to give a peak at m/z 155.
-
Loss of an isopropyl group (M-43) to give a peak at m/z 127.
-
Alpha-cleavage, breaking the bond between the carbon bearing the hydroxyl group and the cyclohexane ring, would be a prominent fragmentation pathway.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of proton signals that might overlap with the analyte's signals.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired and averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., broadband decoupling) is typically used to simplify the spectrum by removing ¹H-¹³C coupling.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal is recorded.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
-
Sample Preparation (Transmission - Salt Plates):
-
Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder. A background spectrum of the empty beam path is recorded.
-
-
Data Acquisition:
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Method Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
-
Column: Use a capillary column with a stationary phase appropriate for the polarity of the analyte (e.g., a nonpolar DB-5 or equivalent).
-
Oven Program: A temperature program is used to separate the components of the sample. For example, hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
MS Method Setup:
-
Ionization: Electron ionization (EI) at 70 eV is commonly used for routine analysis.
-
Mass Analyzer: Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-400).
-
Transfer Line: The transfer line connecting the GC to the MS is heated to prevent condensation of the analytes (e.g., 280 °C).
-
-
Data Acquisition: Inject a small volume of the sample (e.g., 1 µL) into the GC. The instrument will automatically acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: The mass spectrum of the peak corresponding to the compound of interest is analyzed for its molecular ion and fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. While experimental data for this specific molecule is not widely published, a detailed analysis of a close structural isomer, (E)-(4-isopropylcyclohexyl)methanol, has been presented. The predicted spectral features of this compound, along with detailed experimental protocols and a logical workflow for analysis, offer valuable guidance for researchers working with this compound. The provided information will aid in the unambiguous identification, purity assessment, and structural elucidation of this compound in various research and development settings.
An In-depth Technical Guide to 1-(4-isopropylcyclohexyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-isopropylcyclohexyl)ethanol is a synthetic fragrance ingredient valued for its delicate, floral, muguet (lily-of-the-valley) scent profile.[1][2] It is used in a variety of consumer products, including perfumes, lotions, and soaps.[2] The compound exists as a mixture of four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most potent floral aroma.[1][3] From a chemical standpoint, it is a secondary alcohol attached to an isopropyl-substituted cyclohexane ring. This guide provides a comprehensive overview of the synthesis, chemical properties, and known biological aspects of this compound, with a focus on detailed experimental procedures and quantitative data.
Chemical Properties and Data
This compound is a clear to pale yellow liquid with a characteristic floral scent.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | [3][4] |
| Molecular Weight | 170.29 g/mol | [3][4] |
| CAS Number | 63767-86-2 | [3][4] |
| Boiling Point | ~240 °C | [3] |
| Density | ~0.888 g/cm³ | [3] |
| LogP | ~3.544 | [3] |
| Appearance | Clear to pale yellow liquid | [1] |
| Odor Profile | Floral, muguet, waxy, lily-of-the-valley, rose | [2] |
Synthesis of this compound
The most common industrial synthesis of this compound is a two-step process starting from cumene (isopropylbenzene).[1][3] The first step is a Friedel-Crafts acylation to form 4-isopropylacetophenone (cuminone), which is then hydrogenated to the final product.[1]
Synthesis Workflow
References
starting materials for 1-(4-isopropylcyclohexyl)ethanol synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 1-(4-isopropylcyclohexyl)ethanol, a compound of interest in the fragrance industry and a potential building block in pharmaceutical development. The document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data associated with its synthesis.
Core Synthetic Strategy: Two-Step Synthesis from Cumene
The most prevalent and industrially viable method for the synthesis of this compound is a two-step process commencing with the readily available starting material, cumene (isopropylbenzene).[1][2] This approach involves an initial Friedel-Crafts acylation to form an intermediate ketone, followed by a hydrogenation step to yield the final alcohol.
Step 1: Friedel-Crafts Acylation of Cumene
The initial step involves the acylation of cumene to produce 4-isopropylacetophenone, also known as cuminone.[1] This reaction can be carried out using either acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst.[1]
Starting Materials:
-
Cumene
-
Acetyl Chloride or Acetic Anhydride
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) or Solid Acid Catalyst (e.g., Zeolites)[1]
-
Solvent (if required)
-
Dodecane (as an internal standard for analysis)[1]
Experimental Protocol (based on FeCl₃ catalysis): [1]
-
To a round-bottomed flask, add cumene and acetic anhydride. Dodecane can be added as an internal standard for reaction monitoring.
-
In a separate flask, prepare the catalyst, for instance, anhydrous FeCl₃.
-
Cool both flasks to the desired reaction temperature (e.g., room temperature).
-
Mix the contents of both flasks to initiate the reaction.
-
After the reaction is complete, the mixture is treated with water and neutralized with a base such as sodium carbonate (Na₂CO₃).
-
The resulting cuminone is then purified by distillation under reduced pressure.
| Parameter | Value/Condition | Reference |
| Reactants | Cumene, Acetic Anhydride | [1] |
| Catalyst | FeCl₃ | [1] |
| Molar Ratio (Cumene/AA) | 6 | [1] |
| Molar Ratio (Catalyst/AA) | 1 | [1] |
| Temperature | Room Temperature | [1] |
| Purity of Cuminone | 99.5% (after distillation) | [1] |
AA: Acetic Anhydride
Step 2: Hydrogenation of Cuminone
The second step is the hydrogenation of the intermediate, 4-isopropylacetophenone (cuminone), to produce this compound.[1] This reaction involves the reduction of both the ketone functional group and the aromatic ring.
Starting Materials:
-
4-Isopropylacetophenone (Cuminone)
-
Hydrogen Gas (H₂)
-
Catalyst (e.g., Ruthenium-supported catalysts)[1]
-
Solvent (e.g., an organic solvent compatible with hydrogenation)
Experimental Protocol: [1]
-
The purified cuminone from the first step is subjected to hydrogenation.
-
The reaction is carried out using a suitable catalyst, such as a Ruthenium (Ru) supported catalyst.
-
The hydrogenation process reduces both the ketone and the aromatic ring, yielding this compound.
-
The final product is a mixture of cis and trans isomers.
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Isopropylacetophenone (Cuminone) | [1] |
| Catalyst | Ru-supported catalysts | [1] |
| Overall Yield (from Cumene) | 75% | [1] |
| Purity of Product | 99.5% | [1] |
| Isomer Ratio (cis:trans) | 72:28 (mass) | [1] |
| Undesired Byproduct | 1-ethyl-4-isopropylcyclohexane | [1] |
Below is a diagram illustrating the two-step synthesis from cumene.
Caption: Two-step synthesis of this compound from cumene.
Alternative Synthetic Route: Grignard Reaction
While the two-step synthesis from cumene is well-documented, an alternative approach involves the use of a Grignard reaction.[3][4] This method offers a different set of starting materials and intermediates. Two plausible retrosynthetic pathways are outlined below.
Pathway A: Grignard Reagent from 4-Isopropylcyclohexyl Bromide
This pathway involves the preparation of a Grignard reagent from 4-isopropylcyclohexyl bromide, which is then reacted with acetaldehyde.
Starting Materials:
-
4-Isopropylcyclohexyl Bromide
-
Magnesium (Mg)
-
Acetaldehyde
-
Anhydrous Ether (as solvent)
-
Acidic workup (e.g., H₃O⁺)
Pathway B: Grignard Reagent from Methyl Bromide
Alternatively, a Grignard reagent can be prepared from methyl bromide and reacted with 4-isopropylcyclohexanecarbaldehyde.
Starting Materials:
-
Methyl Bromide
-
Magnesium (Mg)
-
4-Isopropylcyclohexanecarbaldehyde
-
Anhydrous Ether (as solvent)
-
Acidic workup (e.g., H₃O⁺)
The following diagram illustrates the logical relationship of the two potential Grignard reaction pathways.
Caption: Potential Grignard reaction pathways for the synthesis of this compound.
This guide provides a foundational understanding of the key synthetic routes to this compound, with a focus on the well-established two-step process from cumene. The alternative Grignard pathways offer additional synthetic strategies that may be explored depending on the availability of starting materials and desired isomeric outcomes. Further research and process optimization may be necessary to adapt these methodologies for specific laboratory or industrial applications.
References
Methodological & Application
Application Notes and Protocols for 1-(4-isopropylcyclohexyl)ethanol in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-isopropylcyclohexyl)ethanol, commercially known as Mugetanol, is a synthetic fragrance ingredient prized for its delicate and fresh floral scent, reminiscent of lily of the valley (muguet) with rosy and waxy undertones.[1][2] Its stability and versatile olfactory profile make it a valuable component in a wide array of fragranced products.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the fragrance industry, targeting researchers and scientists involved in fragrance development and evaluation.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid.[4] It is an alcohol, which allows it to undergo typical reactions such as oxidation, esterification, and dehydration.[5] The molecule exists as four diastereoisomers, with the (-)-1-S-cis-isomer reported to possess the most intense lily-of-the-valley aroma.[3]
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 63767-86-2 | [4] |
| Molecular Formula | C11H22O | [4] |
| Molecular Weight | 170.29 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Odor Profile | Floral, lily of the valley, rose, waxy | [1][2] |
| Boiling Point | Approximately 240 °C (predicted) | [5] |
| Flash Point | >100°C | [4] |
| Specific Gravity | 0.9110 - 0.9140 @ 20°C | [4] |
| Refractive Index | 1.468 - 1.471 @ 20°C | [4] |
| LogP | ~3.544 (estimated) | [5] |
| Purity | min. 93% (sum of isomers) | [4] |
| Odor Threshold in Air | 0.0316 µg/L | [6] |
Applications in Fragrance Compositions
This compound is a versatile ingredient used to impart a fresh, floral character to fragrances. It is particularly effective in building lily of the valley and lilac notes, and it can lend body and volume to rose accords.[7] Its stability makes it suitable for a broad range of product bases.[2]
Recommended Usage Levels
| Application | Recommended Use Level (%) | Reference |
| Eau de Toilette (pH > 4.0) | Up to 1.2% | [6] |
| Soap (pH 9-10) | Up to 1.0% | [6] |
| Antiperspirant Roll-On (15% ACH, pH 4) | Up to 1.0% | [6] |
| Deodorant Stick (Stearate based, pH 8.5) | Up to 1.0% | [6] |
| Shampoo/Shower Gel (pH 6) | Up to 0.5% | [6] |
| Hair Conditioner (pH 4) | Up to 0.4% | [6] |
| Body Lotion (pH 6.5) | Up to 0.3% | [6] |
| Fabric Softener Concentrate (pH 2.5) | Up to 0.6% | [6] |
| Heavy Duty Liquid Detergent (pH 8.5) | Up to 0.5% | [6] |
| Concentrated Detergent Powder (pH 10) | Up to 0.3% | [6] |
| Liquid Rimblock (pH 7) | Up to 8.0% | [6] |
| All-Purpose Liquid Cleaner (pH 8-10) | Up to 0.3% | [6] |
| Liquid Cleaner with Citric Acid (pH 2) | Up to 0.3% | [6] |
| Fragrance Concentrate | Up to 10.0% | [8] |
Stability Profile
The stability of this compound has been evaluated in various consumer product bases.
| Product Base | Stability | Reference |
| Shampoo | Very Good | [1] |
| Soap/Shower Gel | Very Good | [1] |
| Body Lotion | Good | [1] |
| Concentrated Detergent Powder | Good | [1] |
| Antiperspirant Roll-On (15% ACH) | Very Good | [1] |
| Cleaner with Citric Acid | Excellent | [1] |
| All-Purpose Liquid Cleaner | Very Good | [1] |
| Bleach | Poor | [1] |
Experimental Protocols
Synthesis of this compound
A two-step synthesis from cumene is a common method for producing this compound.[3]
Step 1: Friedel-Crafts Acylation of Cumene to 4-isopropylacetophenone (Cuminone) This step involves the acylation of cumene with an acylating agent like acetic anhydride or acetyl chloride in the presence of a catalyst. While traditional Lewis acids (e.g., AlCl3) can be used, solid acid catalysts like zeolites are a more environmentally friendly alternative.[3]
Step 2: Hydrogenation of 4-isopropylacetophenone to this compound The cuminone produced in the first step is then hydrogenated to the final product.[3]
Detailed Hydrogenation Protocol: A typical laboratory-scale hydrogenation can be performed in a batch autoclave. For example, 10 g of cuminone can be dissolved in 90 mL of isopropyl alcohol. A 5% w/w of a 5% Ru/C catalyst (calculated based on the amount of cuminone) is added to the solution. The reactor is then pressurized with hydrogen to 2 MPa and vented three times to remove air. The mixture is heated to the desired temperature (e.g., 130°C) and pressurized with hydrogen to 5 MPa. The reaction progress can be monitored by gas chromatography.[3]
Sensory Evaluation Protocol (General Method)
As specific sensory panel data for this compound is not publicly available, a general protocol for the sensory evaluation of a fragrance ingredient is provided below.
1. Objective: To characterize the olfactory profile of this compound and evaluate its intensity and tenacity.
2. Panelists: A panel of at least 5-10 trained sensory assessors with demonstrated olfactory acuity.
3. Sample Preparation:
- Prepare a 10% solution of this compound in a suitable solvent (e.g., ethanol or dipropylene glycol).
- Prepare smelling strips by dipping them into the solution to a depth of 1 cm and allowing the solvent to evaporate for a few seconds.
4. Evaluation Procedure:
- Initial Evaluation (Top Note): Panelists smell the strip immediately after preparation and record their impressions of the top notes.
- Evaluation over Time (Heart and Base Notes): The smelling strips are placed on a rack, and panelists evaluate the odor at regular intervals (e.g., 30 minutes, 1 hour, 4 hours, 8 hours, 24 hours) to assess the evolution of the fragrance and its tenacity.
- Attributes to Evaluate:
- Odor Descriptors: Panelists describe the scent using a standardized lexicon of fragrance terms (e.g., floral, muguet, rosy, waxy, green).
- Odor Intensity: Panelists rate the intensity of the odor on a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong).
5. Data Analysis: The collected data is analyzed to create an olfactory profile of the ingredient over time and to determine its average intensity ratings.
Stability Testing in a Consumer Product Base (General Protocol)
This protocol outlines a general procedure for assessing the stability of this compound in a product base such as a lotion or shampoo.
1. Objective: To evaluate the physical, chemical, and olfactory stability of this compound in a specific product base over time and under various storage conditions.
2. Sample Preparation:
- Prepare a batch of the unfragranced product base (control).
- Prepare a batch of the product base containing this compound at a specified concentration (e.g., 0.3% for a body lotion).
- Package the samples in the intended final packaging.
3. Storage Conditions:
- Store samples under various conditions to simulate shelf life and consumer use:
- Accelerated Aging: 40°C in a temperature-controlled oven.
- Room Temperature: 20-25°C.
- Light Exposure: In a light box with controlled UV and visible light.
4. Evaluation Schedule: Evaluate the samples at predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks).
5. Evaluation Parameters:
- Physical and Chemical Properties:
- Appearance and Color: Visually inspect for any changes.
- pH: Measure the pH of the product.
- Viscosity: Measure the viscosity using a viscometer.
- Olfactory Evaluation:
- A trained sensory panel evaluates the odor of the fragranced product to detect any changes in the scent profile or intensity compared to the initial sample.
6. Data Analysis: Compare the results of the aged samples to the initial samples and the control samples to determine the stability of the fragrance ingredient in the product base.
Olfactory Signaling Pathway
The sense of smell is initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction triggers a signal transduction cascade that ultimately leads to the perception of an odor in the brain.
When an odorant molecule like this compound binds to its specific olfactory receptor, it causes a conformational change in the receptor. This activates a G-protein (Gαolf), which in turn activates adenylyl cyclase. This enzyme converts ATP into cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific scent.
References
- 1. specialchem.com [specialchem.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. aacipl.com [aacipl.com]
- 5. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 6. symrise.com [symrise.com]
- 7. covalo.com [covalo.com]
- 8. muguet ethanol, 63767-86-2 [thegoodscentscompany.com]
Application Notes and Protocols: 1-(4-isopropylcyclohexyl)ethanol as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1-(4-isopropylcyclohexyl)ethanol (CAS No. 63767-86-2) is a synthetic flavoring substance and fragrance ingredient characterized by its light, floral, and muguet (lily-of-the-valley) aroma.[1] It is a colorless to pale yellow liquid that is valued for its stability in various product formulations.[1] This document provides detailed information on its chemical properties, applications as a flavoring agent, and protocols for its evaluation.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. This data is essential for formulation development, stability testing, and safety assessments.
| Property | Value | Reference |
| CAS Number | 63767-86-2 | [2][3] |
| Molecular Formula | C₁₁H₂₂O | [2][3] |
| Molecular Weight | 170.29 g/mol | [2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor Profile | Light, floral, muguet | [1] |
| Boiling Point | Approximately 240 °C | [2] |
| Density | Approximately 0.888 g/cm³ | [2] |
| LogP (Octanol-Water Partition Coefficient) | Approximately 3.544 | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | [4] |
| pKa | 15.12 ± 0.20 (Predicted) | [3] |
Organoleptic Properties and Applications in Flavoring
This compound is utilized in the food industry to impart floral notes to a variety of products.[2] Its stability makes it a reliable component in flavor formulations.[1] The compound has four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most intense lily-of-the-valley scent.[1]
Potential Applications:
-
Beverages: Can be used in flavored waters, teas, and certain alcoholic beverages to add a subtle floral character.
-
Confectionery: Suitable for hard and soft candies, chewing gum, and fillings where a floral note is desired.
-
Dairy Products: May be incorporated into yogurts and ice creams to create unique flavor profiles.
-
Baked Goods: Can be used in fillings and icings for cakes and pastries.
Regulatory and Safety Information
The regulatory status of flavoring agents is critical for their use in food products. In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel assesses the safety of flavoring substances to determine if they are "Generally Recognized as Safe" (GRAS).[5][6] The safety standard applied is a "reasonable certainty of no harm."[6]
While a specific FEMA number for this compound was not identified in the public domain at the time of this writing, any use in food would require a GRAS determination.[5][7]
GHS Classification:
Based on available data, this compound is classified as:
-
Skin irritation, Category 2[3]
-
Eye irritation, Category 2[3]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2[3]
Precautionary Statements:
-
Causes skin irritation (H315).[3]
-
Causes serious eye irritation (H319).[3]
-
Toxic to aquatic life with long lasting effects (H411).[3]
It is imperative to handle this substance in a well-ventilated area and use appropriate personal protective equipment, including gloves and eye protection.[8] For detailed handling and safety information, consult the material safety data sheet (MSDS).[9][10][11][12]
Experimental Protocols
The following protocols are provided as a guide for the evaluation of this compound as a flavoring agent.
Sensory Evaluation: Triangle Test
This protocol is designed to determine if a sensory difference exists between two samples, such as a control product and a product containing this compound.
Objective: To determine if a statistically significant sensory difference is perceptible between a control sample and a sample containing this compound at a specific concentration.
Materials:
-
Control product (e.g., sweetened water, unflavored yogurt).
-
Test product (control product with a specified concentration of this compound).
-
Sensory booths with controlled lighting and ventilation.[13]
-
Identical, odor-free sample cups.
-
Random three-digit codes for sample labeling.
-
Palate cleansers (e.g., unsalted crackers, room temperature water).[14]
-
Ballots for recording panelist responses.
-
A panel of at least 30 trained sensory panelists.[13]
Procedure:
-
Sample Preparation:
-
Prepare a sufficient quantity of both the control and test products. Ensure the flavoring agent is completely solubilized in the test product.
-
Portion the samples into the coded cups. For each panelist, prepare three samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized for each panelist.
-
-
Testing:
-
Seat panelists in individual sensory booths.
-
Instruct panelists on the procedure: they are to taste each of the three samples from left to right and identify the sample that is different from the other two.
-
Provide panelists with palate cleansers to use between samples.[14]
-
Collect the completed ballots.
-
-
Data Analysis:
-
Tally the number of correct responses.
-
Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically p < 0.05).
-
Caption: Workflow for Sensory Evaluation (Triangle Test).
Stability Testing
This protocol assesses the stability of this compound in a food matrix over time under specific storage conditions.
Objective: To evaluate the chemical stability and sensory profile of this compound in a food product over its intended shelf life.
Materials:
-
Food product containing a known concentration of this compound.
-
Appropriate packaging for the food product.
-
Environmental chambers set to desired storage conditions (e.g., real-time and accelerated).
-
Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical instrumentation.[15]
-
Trained sensory panel.
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a batch of the food product containing this compound.
-
Package the product as it would be for commercial distribution.
-
Perform an initial quantitative analysis (e.g., using GC-MS) to determine the initial concentration of the flavoring agent.
-
Conduct an initial sensory profile analysis to establish a baseline.
-
-
Storage:
-
Place the packaged samples in environmental chambers under both real-time (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) storage conditions.[16]
-
-
Time Point Analysis:
-
At predetermined intervals (e.g., 0, 1, 3, 6, 12 months for real-time; 0, 1, 2, 3 months for accelerated), remove a subset of samples from each storage condition.
-
Allow samples to equilibrate to room temperature.
-
Perform quantitative analysis to measure the concentration of this compound.
-
Conduct sensory evaluation to assess any changes in the flavor profile.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Analyze the sensory data to identify any significant changes in aroma or taste.
-
Correlate the chemical degradation with any observed sensory changes.
-
Caption: Workflow for Flavor Stability Testing.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol provides a method for assessing the potential cytotoxicity of this compound using a cell-based assay.
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a selected cell line (e.g., HepG2, a human liver cell line) in vitro.[17]
Materials:
-
Selected cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Plate reader (absorbance at ~570 nm).
-
Positive control (e.g., a known cytotoxic agent).
-
Negative control (vehicle used to dissolve the test compound, e.g., ethanol or DMSO).
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Exposure:
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound, as well as the positive and negative controls.
-
Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After incubation, add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[18]
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a plate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the cell viability against the concentration of this compound and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. isopropyl cyclohexyl ethanol, 3650-46-2 [thegoodscentscompany.com]
- 5. foreverest.net [foreverest.net]
- 6. femaflavor.org [femaflavor.org]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. rbnainfo.com [rbnainfo.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. flavorsum.com [flavorsum.com]
- 14. weberflavors.com [weberflavors.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. labstat.com [labstat.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 1-(4-isopropylcyclohexyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-isopropylcyclohexyl)ethanol is a fragrance ingredient with a floral, muguet scent.[1] It is used in various consumer products and is synthesized from cumene through a two-step process involving Friedel-Crafts acylation and subsequent hydrogenation.[1][2] As with any chemical substance used in commercial applications, comprehensive analytical characterization is crucial to ensure its identity, purity, and quality. This document outlines detailed protocols for the characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [2][3] |
| Molecular Weight | 170.29 g/mol | [2][3] |
| CAS Number | 63767-86-2 | [2] |
| Appearance | Clear to pale yellow liquid | [1] |
| Boiling Point | Approx. 240 °C | [2] |
| Density | Approx. 0.888 g/cm³ | [2] |
| LogP | 3.544 (estimated) | [2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideal for determining the purity of this compound and identifying any impurities from the synthesis process.
Experimental Protocol
a) Sample Preparation:
-
Prepare a 1000 ppm stock solution of the this compound reference standard in ethanol.
-
Prepare the sample for analysis by diluting it to a final concentration of 10 ppm in ethanol.
-
Vortex the solution for 30 seconds to ensure homogeneity.
b) Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: A nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.[4]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
c) GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[5]
-
Quadrupole Temperature: 150 °C[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
Data Presentation
The expected retention time and major mass fragments for this compound are summarized in Table 2. The fragmentation pattern is predicted based on typical alcohol fragmentation.
| Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~12.5 | 155 (M-CH₃), 127 (M-C₃H₇), 111, 83, 55, 43 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for unambiguous structure confirmation of this compound.
Experimental Protocol
a) Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
-
Transfer the solution to a 5 mm NMR tube.
b) Instrumentation:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
Probes: 5 mm broadband probe.
c) NMR Parameters:
-
¹H NMR:
-
Frequency: 500 MHz
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
¹³C NMR:
-
Frequency: 125 MHz
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled.
-
Data Presentation
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Tables 3 and 4, respectively. These are estimated values based on the known spectra of similar structures like ethanol and cyclohexyl derivatives.[6][7]
Table 3: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.6 | m | 1H | CH-OH |
| ~1.8 | m | 1H | CH-CH(CH₃)₂ |
| ~1.6 | m | 4H | Cyclohexyl CH₂ |
| ~1.2 | d | 3H | CH₃-CH(OH) |
| ~1.0 | m | 4H | Cyclohexyl CH₂ |
| ~0.9 | d | 6H | (CH₃)₂-CH |
| ~1.5 | br s | 1H | OH |
Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~70 | CH-OH |
| ~47 | Cyclohexyl CH |
| ~40 | CH-CH(CH₃)₂ |
| ~32 | Cyclohexyl CH₂ |
| ~28 | Cyclohexyl CH₂ |
| ~23 | CH₃-CH(OH) |
| ~20 | (CH₃)₂-CH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH) group and the alkyl (C-H) groups.
Experimental Protocol
a) Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
b) Instrumentation:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Detector: DTGS (Deuterated Triglycine Sulfate).
c) IR Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Data Presentation
The characteristic IR absorption bands for this compound are listed in Table 5. These are based on typical frequencies for alcohols and alkanes.[8][9][10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2960 - 2850 | Strong | C-H stretch (sp³ hybridized) |
| 1470 - 1450 | Medium | C-H bend (CH₂) |
| 1385 - 1365 | Medium | C-H bend (CH₃) |
| 1150 - 1050 | Strong | C-O stretch (secondary alcohol) |
Workflow and Diagrams
The overall workflow for the analytical characterization of this compound is depicted in the following diagram.
Caption: Analytical Workflow for Characterization.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. Page loading... [guidechem.com]
- 4. gcms.cz [gcms.cz]
- 5. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docbrown.info [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. docbrown.info [docbrown.info]
- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Chemoenzymatic Synthesis of 1-(4-isopropylcyclohexyl)ethanol Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-isopropylcyclohexyl)ethanol, a key fragrance ingredient also known as Mayol, possesses a characteristic lily-of-the-valley scent. The olfactory properties of this compound are highly dependent on its stereochemistry, with the (-)-1S-cis-isomer exhibiting the most desirable floral notes. The precise synthesis of specific stereoisomers is therefore of significant interest. Chemoenzymatic methods, which combine the selectivity of enzymes with traditional chemical synthesis, offer a powerful approach to produce enantiomerically and diastereomerically enriched this compound.
This document provides detailed application notes and protocols for two primary chemoenzymatic strategies for the synthesis of this compound isomers: Lipase-Catalyzed Dynamic Kinetic Resolution (DKR) and Alcohol Dehydrogenase (ADH)-Mediated Bioreduction.
Overall Synthesis Pathway
The common precursor for the chemoenzymatic synthesis of this compound is 4-isopropylacetophenone, also known as cuminone. Cuminone can be synthesized from cumene, a readily available bulk chemical, via a Friedel-Crafts acylation reaction. The subsequent reduction of the ketone functionality of cuminone to the secondary alcohol, this compound, can be achieved with high stereoselectivity using enzymatic methods.
Method 1: Lipase-Catalyzed Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a powerful technique that combines the enantioselective acylation of an alcohol by a lipase with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. For the synthesis of this compound, this method starts with a racemic mixture of the alcohol, which can be obtained by non-selective chemical reduction of 4-isopropylacetophenone.
Workflow for Lipase-Catalyzed DKR
Quantitative Data for Lipase-Catalyzed DKR
| Enzyme | Racemization Catalyst | Acyl Donor | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee) | Product |
| Candida antarctica Lipase B (CAL-B) | Shvo's Catalyst | 2-Propanol | MTBE | 70 | 90 | 98% | (S)-1-(4-isopropylcyclohexyl)ethanol[1] |
Experimental Protocol: Lipase-Catalyzed DKR
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym® 435)
-
Shvo's catalyst (1,3,5-Triphenyl-2,4,6-trimethylbenzene)ruthenium(II) hydride complex
-
2-Propanol (anhydrous)
-
Methyl tert-butyl ether (MTBE, anhydrous)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add racemic this compound (1 equivalent).
-
Add anhydrous MTBE as the solvent.
-
Add immobilized CAL-B (typically 10-20 mg per mmol of substrate).
-
Add Shvo's catalyst (typically 1-2 mol%).
-
Add 2-propanol (2-3 equivalents) as the hydride donor.
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing by chiral Gas Chromatography (GC) until the desired conversion is reached.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the immobilized enzyme and catalyst. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure.
-
The resulting product is the enantiomerically enriched (S)-1-(4-isopropylcyclohexyl)ethanol. Further purification can be achieved by column chromatography if necessary.
Method 2: Alcohol Dehydrogenase (ADH)-Mediated Bioreduction
The direct asymmetric reduction of the prochiral ketone, 4-isopropylacetophenone, using alcohol dehydrogenases (ADHs) is a highly efficient method to produce enantiomerically pure this compound. ADHs are a class of oxidoreductases that catalyze the reduction of ketones to alcohols with high stereoselectivity, utilizing a cofactor such as nicotinamide adenine dinucleotide phosphate (NADPH). A cofactor regeneration system is typically employed to make the process economically viable.
Workflow for ADH-Mediated Bioreduction
Quantitative Data for ADH-Mediated Bioreduction of Acetophenone Analogs
| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Lactobacillus brevis ADH | Acetophenone derivatives | (R)-alcohols (anti-Prelog) | >99% |
| Thermoanaerobacter sp. ADH | Acetophenone derivatives | (S)-alcohols (Prelog) | >99% |
Based on these trends, it is expected that the ADH-mediated reduction of 4-isopropylacetophenone can yield either the (R)- or (S)-1-(4-isopropylphenyl)ethanol with very high enantiomeric excess, depending on the choice of enzyme. The diastereoselectivity (cis/trans ratio) will also be influenced by the specific enzyme used. Hydrogenation of 4-isopropylacetophenone typically yields a cis:trans ratio of approximately 72:28.
Experimental Protocol: ADH-Mediated Bioreduction
Materials:
-
4-Isopropylacetophenone
-
Alcohol Dehydrogenase (e.g., from Lactobacillus brevis or a commercial kit)
-
NADPH or NADP+
-
Cofactor regeneration system:
-
Isopropanol, or
-
Glucose and Glucose Dehydrogenase (GDH)
-
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Standard laboratory glassware, incubator shaker
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer.
-
Add NADP+ (catalytic amount, e.g., 1 mM).
-
Add the components of the cofactor regeneration system. If using isopropanol, add a significant excess (e.g., 10% v/v). If using the glucose/GDH system, add glucose (e.g., 1.1 equivalents relative to the ketone) and a catalytic amount of GDH.
-
Dissolve the 4-isopropylacetophenone in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the buffer solution to the desired final concentration (e.g., 10-50 mM).
-
Initiate the reaction by adding the alcohol dehydrogenase enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic layer. Repeat the extraction of the aqueous phase.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of this compound isomers by column chromatography.
Purification and Analysis of Isomers
Purification
The separation of the diastereomers (cis and trans isomers) of this compound can be achieved using standard column chromatography on silica gel. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be optimized to achieve baseline separation.
Analysis
The determination of the diastereomeric ratio (dr) and the enantiomeric excess (ee) of each diastereomer is typically performed using chiral Gas Chromatography (GC).
General Chiral GC Method:
-
Column: A chiral stationary phase column, such as one based on derivatized cyclodextrins (e.g., beta- or gamma-cyclodextrin phases), is required.
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically set around 250°C.
-
Oven Temperature Program: An optimized temperature gradient will be necessary to separate all four stereoisomers. This may involve starting at a lower temperature and ramping up to a higher temperature.
-
Sample Preparation: The alcohol may be analyzed directly or after derivatization (e.g., acetylation) to improve resolution and peak shape.
Conclusion
The chemoenzymatic synthesis of this compound isomers provides highly selective and efficient routes to obtaining specific stereoisomers. Lipase-catalyzed dynamic kinetic resolution offers a method to obtain a single enantiomer from a racemic mixture in high yield. Alcohol dehydrogenase-mediated bioreduction allows for the direct, highly enantioselective synthesis of the alcohol from the corresponding ketone. The choice of method and specific enzyme will depend on the desired stereoisomer and the available starting materials. These protocols provide a solid foundation for researchers and professionals in the fields of fine chemical synthesis, fragrance development, and biocatalysis.
References
Application Notes and Protocols for the Synthesis of 1-(4-isopropylcyclohexyl)ethanol Using Ru-Supported Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-isopropylcyclohexyl)ethanol is a valuable fine chemical, primarily utilized in the fragrance industry for its floral, muguet (lily of the valley) scent profile.[1] Its synthesis is a multi-step process, with the final, critical step involving the hydrogenation of an aromatic ketone intermediate. Ruthenium (Ru)-supported catalysts have demonstrated high efficacy and selectivity for this transformation, making them a key focus in the efficient production of this fragrance compound. This document provides detailed application notes and experimental protocols for the use of Ru-supported catalysts in the preparation of this compound.
Section 1: Synthesis Pathway Overview
The preparation of this compound from the commodity chemical cumene is typically achieved in a two-step process.[1][2]
-
Step 1: Friedel-Crafts Acylation. Cumene is first acylated using an agent like acetic anhydride or acetyl chloride to produce 4-isopropylacetophenone, also known as cuminone. This reaction is often catalyzed by Lewis acids such as FeCl₃.[2]
-
Step 2: Catalytic Hydrogenation. The intermediate, 4-isopropylacetophenone, undergoes hydrogenation to yield the final product, this compound. This step involves the reduction of both the aromatic ring and the ketone functional group. Ru-supported catalysts are highly effective for this crucial transformation.[2]
The overall reaction pathway is depicted below.
Caption: Two-step synthesis of this compound from cumene.
Section 2: Application Notes on Ru-Catalyzed Hydrogenation
Role of Ru-Supported Catalysts: Ru-supported catalysts are instrumental in the hydrogenation of 4-isopropylacetophenone. The reaction is highly selective, but the formation of an undesired hydrodeoxygenation byproduct, 1-ethyl-4-isopropylcyclohexane, can occur.[2] The choice of catalyst, including the support material (e.g., alumina, carbon) and the specific preparation method, has a profound impact on both the reaction rate and, more importantly, the selectivity towards the desired alcohol product.[2]
Key Performance Influencers:
-
Catalyst Type and Support: Different commercial Ru catalysts exhibit significant variations in performance. For instance, under specific conditions, a 5% Ru/alumina catalyst (Noblyst P3061) showed high selectivity, whereas some 5% Ru/C catalysts produced a higher proportion of the undesired byproduct.[2] Catalysts from different suppliers, even with the same nominal composition, can yield different results, highlighting the influence of proprietary manufacturing processes.[2]
-
Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they also tend to favor the formation of hydrodeoxygenation products.[3] A temperature of 130°C has been identified as a suitable compromise, as it allows for the hydrogenation of the benzene ring while minimizing byproduct formation.[2]
-
Hydrogen Pressure: A sufficiently high hydrogen pressure, such as 5 MPa, is employed to ensure favorable reaction equilibrium and rate.[2]
-
Product Isomers: The hydrogenation process produces two isomeric forms of this compound, cis and trans. The ratio of these isomers (e.g., approximately 72:28 cis:trans) appears to be largely independent of the specific Ru catalyst used but is a function of isomer stability.[2]
Section 3: Experimental Protocols
Protocol 3.1: Hydrogenation of 4-Isopropylacetophenone
This protocol describes a general procedure for the hydrogenation of 4-isopropylacetophenone using a Ru-supported catalyst in a batch autoclave system.
Materials:
-
4-Isopropylacetophenone (Cuminone), 99%+ purity
-
5% Ru-supported catalyst (e.g., 5% Ru/Alumina or 5% Ru/C)
-
High-purity hydrogen (H₂) gas
-
High-purity nitrogen (N₂) gas for purging
Apparatus:
-
High-pressure batch autoclave equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Gas chromatography (GC) system for product analysis.
Procedure:
-
Reactor Charging: Charge the autoclave vessel with 4-isopropylacetophenone and the selected Ru-supported catalyst. The catalyst loading is typically in the range of 1-5% by weight relative to the substrate.
-
System Purging: Seal the autoclave. Purge the system by pressurizing with nitrogen gas and then venting. Repeat this cycle at least three times to remove all air.[4]
-
Hydrogen Purge: Following the nitrogen purge, repeat the pressurize-vent cycle three times with hydrogen gas to remove the nitrogen.[4]
-
Reaction Conditions:
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen pressure. The reaction is typically considered complete when hydrogen uptake ceases.
-
Shutdown and Product Recovery:
-
Turn off the heating and allow the autoclave to cool to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Open the autoclave and recover the liquid product mixture.
-
Separate the catalyst from the product mixture by filtration or centrifugation.
-
-
Analysis: Analyze the crude product using GC to determine the conversion of the starting material and the selectivity to this compound and any byproducts.
Caption: Experimental workflow for Ru-catalyzed hydrogenation.
Section 4: Data Presentation
The selection of an appropriate catalyst is crucial for maximizing the yield of the desired product. The table below summarizes the performance of various commercial Ru-supported catalysts in the hydrogenation of 4-isopropylacetophenone.
Table 1: Performance of Various Ru-Supported Catalysts
| Catalyst Type | Supplier | Selectivity to this compound (%) | Main Byproduct |
| 5% Ru/Alumina (Noblyst P3061) | Evonik | High | 1-ethyl-4-isopropylcyclohexane |
| 5% Ru/C | Evonik | Lower | 1-ethyl-4-isopropylcyclohexane |
| Ru/C | Degussa | Least Favorable | 1-ethyl-4-isopropylcyclohexane |
| Ru Catalyst Series | Johnson Matthey | 86.5 - 91.3 | 1-ethyl-4-isopropylcyclohexane |
Data sourced from a study conducted at 130°C and 5 MPa.[2] "High" and "Lower" are relative terms as reported in the source literature.
Table 2: Influence of Reaction Conditions on Selectivity
| Parameter | Condition | Effect on Selectivity |
| Temperature | Below 130°C | Slow hydrogenation of the benzene ring |
| Temperature | 130°C | Optimal balance of ring hydrogenation and selectivity |
| Temperature | Above 130°C | Increased probability of hydrodeoxygenation byproduct |
| Pressure | 5 MPa | Favorable for reaction equilibrium |
Data compiled from literature findings.[2]
Conclusion
Ruthenium-supported catalysts are highly effective for the selective hydrogenation of 4-isopropylacetophenone to produce this compound. The success of the synthesis is critically dependent on the choice of catalyst and the optimization of reaction conditions, particularly temperature, to maximize selectivity towards the desired alcohol and minimize the formation of the hydrodeoxygenated byproduct. The protocols and data presented herein provide a comprehensive guide for researchers aiming to utilize this catalytic method for the synthesis of this important fragrance chemical.
References
Application Notes and Protocols for the Zeolite-Catalyzed Synthesis of 1-(4-isopropylcyclohexyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-isopropylcyclohexyl)ethanol is a valuable fine chemical intermediate with applications in the fragrance and pharmaceutical industries. Its synthesis is a topic of significant interest, particularly concerning the use of environmentally benign and reusable catalysts. Zeolites, with their shape-selective properties and strong acid sites, have emerged as promising heterogeneous catalysts for key steps in the synthesis of this alcohol. This document provides detailed application notes and experimental protocols for the two-step synthesis of this compound, focusing on the use of Beta zeolite as a catalyst in the initial Friedel-Crafts acylation of cumene.
The synthesis proceeds in two main stages:
-
Zeolite-Catalyzed Friedel-Crafts Acylation: Cumene is acylated with acetic anhydride in the presence of a Beta zeolite catalyst to produce 4-isopropylacetophenone.
-
Hydrogenation: The resulting 4-isopropylacetophenone is then hydrogenated to yield this compound.
Data Presentation
Catalyst Characterization
| Catalyst | Type | Key Properties | Application |
| Beta Zeolite | Solid Acid | High acidity, specific pore structure (BEA topology), high thermal stability. The Si/Al ratio influences acidity and hydrophobicity.[1] | Friedel-Crafts acylation of cumene |
| 5% Ru/C | Hydrogenation Catalyst | Ruthenium supported on activated carbon. | Hydrogenation of 4-isopropylacetophenone |
Quantitative Data for Zeolite-Catalyzed Acylation of Cumene
The following table summarizes the results of the Friedel-Crafts acylation of cumene with acetic anhydride using different Beta zeolite catalysts. The reaction was carried out at 150°C with a cumene to acetic anhydride molar ratio of 6:1 and an acetic anhydride to zeolite weight ratio of 1:1.[1]
| Catalyst (Beta Zeolite) | Si/Al Ratio | Acetic Anhydride Conversion (%) | Selectivity for 4-isopropylacetophenone (%) |
| CP814E | 25 | 85 | 92 |
| CP814C | 38 | 78 | 95 |
| CP811E | 75 | 65 | 98 |
Quantitative Data for Hydrogenation of 4-isopropylacetophenone
The hydrogenation of 4-isopropylacetophenone was performed at 130°C and 5 MPa of H₂ pressure using a 5% Ru/C catalyst.
| Parameter | Value |
| Conversion of 4-isopropylacetophenone | >99% |
| Selectivity for this compound | ~90% |
| Overall Yield (from cumene) | 75% |
| Product Purity | 99.5% |
| Isomer Ratio (cis:trans) | 72:28 |
Experimental Protocols
Protocol 1: Zeolite-Catalyzed Friedel-Crafts Acylation of Cumene
This protocol describes the synthesis of 4-isopropylacetophenone from cumene and acetic anhydride using a Beta zeolite catalyst.[1]
Materials:
-
Cumene
-
Acetic anhydride
-
Beta zeolite catalyst (e.g., CP814E, Si/Al = 25)
-
Nitrogen gas (for inert atmosphere)
-
Internal standard (e.g., nitrobenzene) for GC analysis
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
Gas chromatograph with Flame Ionization Detector (FID)
Procedure:
-
Catalyst Activation: Activate the Beta zeolite by calcination at 150°C for a minimum of 2 hours under a nitrogen atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare the reaction mixture with a molar ratio of cumene to acetic anhydride of 6:1.
-
Catalyst Addition: Add the pre-activated Beta zeolite to the reaction mixture. The weight ratio of acetic anhydride to zeolite should be 1:1.
-
Reaction: Heat the mixture to 150°C with continuous stirring under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals. Centrifuge the samples to separate the catalyst and analyze the supernatant by gas chromatography.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the catalyst from the reaction mixture. The catalyst can be regenerated by washing with a suitable solvent and recalcining.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Protocol 2: Hydrogenation of 4-isopropylacetophenone
This protocol details the hydrogenation of 4-isopropylacetophenone to produce this compound.[1]
Materials:
-
4-isopropylacetophenone (cuminone)
-
Isopropyl alcohol (solvent)
-
5% Ruthenium on carbon (Ru/C) catalyst
-
Hydrogen gas
Equipment:
-
Batch autoclave
-
Gas chromatograph with Flame Ionization Detector (FID)
Procedure:
-
Reaction Setup: In a batch autoclave, add 10 g of 4-isopropylacetophenone, 90 mL of isopropyl alcohol, and 0.5 g of 5% Ru/C catalyst (5% w/w based on the amount of cuminone).
-
Purging: Pressurize the autoclave with hydrogen to 2 MPa and then vent. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Heat the reactor to 130°C and then pressurize with hydrogen to 5 MPa.
-
Reaction Monitoring: Maintain the reaction under these conditions with stirring. The progress of the reaction can be monitored by analyzing samples using gas chromatography.
-
Work-up: After the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the catalyst from the reaction mixture. The solvent can be removed by rotary evaporation, and the resulting this compound can be further purified by distillation.
Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Proposed mechanism for the Friedel-Crafts acylation step.
References
Application Notes and Protocols for Cosmetics and Personal Care Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide an overview of the use of several key classes of active ingredients in cosmetics and personal care products, including peptides, hyaluronic acid, plant extracts, and nanoparticles. The information is intended for researchers, scientists, and professionals involved in the development of new cosmetic formulations. This document details the mechanisms of action, presents efficacy data, and provides standardized protocols for evaluating the performance and stability of these ingredients and final formulations.
Peptides in Anti-Aging Formulations
Peptides are short chains of amino acids that act as signaling molecules in the skin, regulating various biological functions. In cosmetics, they are primarily used for their anti-aging properties.
Mechanism of Action
Cosmetic peptides can be classified based on their mechanism of action:
-
Signal Peptides: These peptides stimulate fibroblasts to synthesize extracellular matrix proteins such as collagen and elastin, which are crucial for skin firmness and elasticity.[1] They often mimic fragments of natural proteins involved in wound healing and tissue regeneration.
-
Neurotransmitter-Inhibiting Peptides: These peptides are designed to reduce the appearance of expression lines and wrinkles.[2] They interfere with the signaling pathway that causes muscle contraction.
-
Carrier Peptides: These peptides deliver trace elements like copper, which are essential cofactors for enzymes involved in collagen synthesis and wound healing.[]
-
Enzyme-Inhibiting Peptides: These peptides can inhibit the activity of enzymes that break down collagen and other skin proteins, thus preserving the skin's youthful structure.[4]
Signaling Pathways
Signal peptides can stimulate collagen synthesis through the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5] The binding of a signal peptide to its receptor on a fibroblast initiates a cascade that leads to the transcription of collagen genes.
Neurotransmitter-inhibiting peptides, such as those mimicking the N-terminal end of the SNAP-25 protein, can interfere with the formation of the SNARE complex.[6] This complex is essential for the release of acetylcholine at the neuromuscular junction, which triggers muscle contraction. By disrupting the SNARE complex, these peptides can lead to a reduction in the depth of wrinkles caused by facial muscle movements.[][7]
Efficacy Data
The following tables summarize clinical data on the anti-wrinkle efficacy of cosmetic peptides.
Table 1: Clinical Studies on the Efficacy of Anti-Wrinkle Peptides
| Peptide/Product | Concentration | Duration of Study | Key Findings | Reference |
| Argireline® (Acetyl Hexapeptide-8) | 2% | 7 days | Average wrinkle volume reduction of 20.6%; Average wrinkle length reduction of 15.9%. | [8] |
| Argireline® (Acetyl Hexapeptide-8) | 10% | 30 days | Up to 30% reduction in wrinkle depth. | [9] |
| Palmitoyl Tripeptide-3/5 | 10 to 25 ppm | 84 days | Dose-dependent wrinkle reduction and improved skin roughness compared to placebo. | [4] |
| Peptide Complex | Not specified | 2 weeks | Significant improvements in skin wrinkles at five facial sites. | [10] |
| LTPS (Peptide Serum) | Not specified | 12 weeks | Statistically significant improvement in expression lines and wrinkles. | [11] |
Hyaluronic Acid in Skin Hydration
Hyaluronic acid (HA) is a glycosaminoglycan naturally present in the skin that plays a crucial role in maintaining skin hydration and viscoelasticity.[6] Its ability to bind large amounts of water makes it a popular ingredient in moisturizing and anti-aging products.[12]
Mechanism of Action
When applied topically, high molecular weight HA forms a film on the skin's surface, preventing transepidermal water loss (TEWL).[6] Lower molecular weight HA can penetrate the upper layers of the epidermis, providing deeper hydration.[6]
Efficacy Data
The following table presents data from clinical studies on the hydrating and anti-aging effects of hyaluronic acid.
Table 2: Clinical Studies on the Efficacy of Hyaluronic Acid
| Application | Duration of Study | Key Findings | Reference |
| Topical HA Serum | Immediately after application | 134% increase in skin hydration (corneometry). | [13] |
| Topical HA Serum | 6 weeks | 55% sustained increase in skin hydration; 64% improvement in smoothness; 60% improvement in plumping; 31% reduction in fine lines. | [13][14] |
| Oral HA Supplement (120 mg/day) | 12 weeks | Significant increase in stratum corneum water content; significant reduction in wrinkles. | [15] |
| Topical HA Gel | 3 months | 26% reduction in wrinkle depth; noticeable increase in skin hydration and elasticity. | [16] |
| Topical HA Serum | 12 weeks | 20% improvement in skin elasticity; 25% increase in hydration levels. | [16] |
Plant Extracts in Cosmetics
Plant extracts are a rich source of bioactive compounds, including antioxidants, vitamins, and polyphenols, which offer various benefits for the skin.[7][17]
Common Applications and Concentrations
Plant extracts are used for their antioxidant, anti-inflammatory, soothing, and moisturizing properties.[8][18] The typical concentration of plant extracts in cosmetic formulations ranges from 0.1% to 5% (w/w), depending on the specific extract and its efficacy data.[19][20]
Table 3: Common Plant Extracts and Their Applications in Cosmetics
| Plant Extract | Primary Bioactive Compounds | Key Applications | Typical Concentration |
| Green Tea | Catechins (Polyphenols) | Antioxidant, Anti-inflammatory | 1-5% |
| Aloe Vera | Polysaccharides, Vitamins | Hydrating, Soothing | 1-5% |
| Chamomile | Flavonoids, Terpenoids | Soothing, Anti-inflammatory | 1-5% |
| Rosehip | Vitamin C, Essential Fatty Acids | Anti-aging, Brightening | 1-5% |
| Licorice Root | Glabridin, Glycyrrhizin | Brightening, Anti-inflammatory | 0.1-1% |
Nanotechnology in Sunscreens
Nanotechnology has been employed in sunscreens to improve their efficacy and aesthetic properties. Nanoparticles of titanium dioxide (TiO₂) and zinc oxide (ZnO) are used as UV filters.[21]
Efficacy and Safety
The use of nano-sized TiO₂ and ZnO allows for broad-spectrum UV protection without the white cast associated with larger particles.[12] Numerous studies have suggested that these nanoparticles do not penetrate healthy, intact skin to a significant extent and are considered safe for topical application in sunscreens.[18][22][23][24]
Table 4: Safety and Efficacy of Nanoparticles in Sunscreens
| Nanoparticle | Primary UV Protection | Key Findings on Safety and Efficacy | Reference |
| Titanium Dioxide (TiO₂) | UVB | Generally recognized as safe and effective by the FDA. Studies show it does not significantly penetrate beyond the stratum corneum. | [18] |
| Zinc Oxide (ZnO) | UVA | Generally recognized as safe and effective by the FDA. Provides broad-spectrum protection. Limited skin penetration observed in studies on healthy skin. | [18] |
Experimental Protocols
In-Vitro Antioxidant Activity: DPPH Assay
This protocol is used to evaluate the free radical scavenging activity of cosmetic ingredients.[17]
Workflow for DPPH Antioxidant Assay
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.24 mg/mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
Preparation of Test Samples: Prepare a series of dilutions of the test ingredient or formulation.
-
Reaction: In a microplate well or cuvette, mix a specific volume of the DPPH solution with a small volume of the test sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to inhibit 50% of the DPPH radicals, is determined by plotting the % inhibition against the sample concentration.
In-Vitro Sun Protection Factor (SPF) Determination
This protocol provides a method for the in-vitro determination of the SPF of a sunscreen product.[25][26][27]
Methodology:
-
Substrate Preparation: Use a suitable substrate, such as a polymethyl methacrylate (PMMA) plate.
-
Sample Application: Apply a uniform film of the sunscreen product onto the substrate at a concentration of 1.3 mg/cm².
-
Spectrophotometric Measurement: Measure the absorbance of the sunscreen film in the UV range (290-400 nm) using a spectrophotometer equipped with an integrating sphere.
-
Calculation: The in-vitro SPF is calculated using the measured absorbance values and the erythemal effectiveness spectrum.
Skin Penetration Study: Franz Diffusion Cell
The Franz diffusion cell is a widely used in-vitro method to assess the permeation of cosmetic ingredients through the skin.[28][29][30]
Methodology:
-
Apparatus Setup: The Franz diffusion cell consists of a donor chamber and a receptor chamber, separated by a piece of excised human or animal skin. The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature.
-
Sample Application: The cosmetic formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis.
-
Analysis: The concentration of the permeated active ingredient in the receptor fluid is quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).
Stability Testing: Freeze-Thaw Cycling
This protocol is designed to assess the stability of cosmetic emulsions under extreme temperature fluctuations.[1][21][31]
Methodology:
-
Sample Preparation: Prepare at least three samples of the cosmetic product in its final packaging and one control sample stored at room temperature.
-
Initial Evaluation: Record the initial physical properties of the samples, including appearance, color, odor, pH, and viscosity.
-
Freeze-Thaw Cycles:
-
Place the test samples in a freezer at -10°C for 24 hours.
-
Remove the samples and allow them to thaw at room temperature for 24 hours.
-
For a more rigorous test, place the samples in an oven at 45-50°C for 24 hours.[21][32]
-
Allow the samples to equilibrate to room temperature. This completes one cycle.
-
-
Evaluation: After each cycle, evaluate the physical properties of the samples and compare them to the initial readings and the control sample. Look for any signs of instability, such as phase separation, crystallization, or changes in viscosity.
-
Number of Cycles: A minimum of three cycles is generally recommended.[1] A product that passes three to five cycles is considered to have good stability.
References
- 1. microchemlab.com [microchemlab.com]
- 2. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Discover the best-kept secret ingredient [cosmeticsbusiness.com]
- 7. researchgate.net [researchgate.net]
- 8. personalcaremagazine.com [personalcaremagazine.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Wrinkle Benefits of Peptides Complex Stimulating Skin Basement Membrane Proteins Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Titanium dioxide and zinc oxide nanoparticles in sunscreens: focus on their safety and effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging | Semantic Scholar [semanticscholar.org]
- 15. Oral Hyaluronan Relieves Wrinkles and Improves Dry Skin: A 12-Week Double-Blinded, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prescription-professional.nl [prescription-professional.nl]
- 17. researchgate.net [researchgate.net]
- 18. ewg.org [ewg.org]
- 19. How to use herbal extracts in cosmetic formulas | in-cosmetics Connect [connect.in-cosmetics.com]
- 20. WO2006068777A2 - Use of natural plant extracts in cosmetics compositions - Google Patents [patents.google.com]
- 21. chemistscorner.com [chemistscorner.com]
- 22. 2020science.org [2020science.org]
- 23. RACGP - The safety of nanoparticles in sunscreens: An update for general practice [racgp.org.au]
- 24. scientificeditorial.com [scientificeditorial.com]
- 25. researchgate.net [researchgate.net]
- 26. gafchromic.com [gafchromic.com]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 28. atlantisbioscience.com [atlantisbioscience.com]
- 29. aurigaresearch.com [aurigaresearch.com]
- 30. mdpi.com [mdpi.com]
- 31. ulprospector.com [ulprospector.com]
- 32. revega.co.uk [revega.co.uk]
Application Notes and Protocols: 1-(4-isopropylcyclohexyl)ethanol as a Fine Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-isopropylcyclohexyl)ethanol is a versatile fine chemical intermediate with current primary applications in the fragrance industry and potential for use as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a substituted cyclohexane ring and a secondary alcohol functional group, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. This document provides detailed application notes, experimental protocols for its synthesis, and explores its potential in broader chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 63767-86-2 | [1] |
| Molecular Formula | C₁₁H₂₂O | [1] |
| Molecular Weight | 170.29 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Light, floral, muguet (lily-of-the-valley) | [1] |
| Boiling Point | Approximately 240 °C | [1] |
| Density | Approximately 0.888 g/cm³ | [1] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through a two-step process starting from the readily available commodity chemical, cumene.[1] The overall synthetic scheme is outlined below.
Caption: Two-step synthesis of this compound from cumene.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Cumene to 4-Isopropylacetophenone
This procedure describes the acylation of cumene using acetic anhydride and an aluminum chloride catalyst.
Materials:
-
Cumene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
10% Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
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To the flask, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add a solution of cumene (1.0 equivalent) and acetic anhydride (1.05 equivalents) in dichloromethane from the dropping funnel to the stirred suspension over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 10% hydrochloric acid.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 10% HCl, water, saturated NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-isopropylacetophenone.
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The crude product can be purified by vacuum distillation.
Step 2: Catalytic Hydrogenation of 4-Isopropylacetophenone
This protocol details the reduction of the ketone intermediate to the final alcohol product using a ruthenium catalyst.[1]
Materials:
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4-Isopropylacetophenone
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5% Ruthenium on Carbon (Ru/C) catalyst
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Isopropanol (solvent)
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High-pressure autoclave
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Filtration apparatus
Procedure:
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In a high-pressure autoclave, combine 4-isopropylacetophenone (1.0 equivalent), 5% Ru/C (5% w/w of the ketone), and isopropanol.[1]
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Seal the autoclave and purge with hydrogen gas three times.
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Pressurize the reactor to 5 MPa with hydrogen.[1]
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Heat the reaction mixture to 130 °C with vigorous stirring.[1]
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Maintain these conditions for 4-6 hours, monitoring the hydrogen uptake.
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
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Filter the reaction mixture to remove the Ru/C catalyst.
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Remove the isopropanol solvent under reduced pressure to obtain the crude this compound.
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The product can be purified by vacuum distillation to yield a mixture of cis and trans isomers.[1]
Quantitative Data from Synthesis
| Parameter | Value | Reference |
| Overall Yield | 75% | [1] |
| Product Purity | 99.5% | [1] |
| Isomer Ratio (cis:trans) | 72:28 | [1] |
Spectroscopic Analysis
The structure of this compound can be confirmed by standard spectroscopic methods.
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¹H NMR: Expected signals include those for the isopropyl group (a doublet and a septet), the cyclohexyl ring protons, a quartet for the proton on the carbon bearing the hydroxyl group, a doublet for the methyl group adjacent to the hydroxyl, and a broad singlet for the hydroxyl proton.
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¹³C NMR: Signals corresponding to the eleven carbon atoms in different chemical environments are expected. The carbon attached to the hydroxyl group would appear in the range of 65-75 ppm.
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IR Spectroscopy: A characteristic broad absorption band for the O-H stretch is expected around 3300-3500 cm⁻¹, and C-O stretching vibrations around 1050-1150 cm⁻¹.[2]
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 170. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[2]
Applications as a Fine Chemical Intermediate
While the primary current use of this compound is in the fragrance industry, its chemical structure makes it a valuable intermediate for the synthesis of other fine chemicals, particularly in the pharmaceutical and agrochemical sectors.
Potential in Pharmaceutical Synthesis
The 4-isopropylcyclohexyl moiety is a lipophilic group that can be incorporated into drug candidates to modulate their pharmacokinetic properties. This compound can serve as a precursor to various functionalized building blocks.
Caption: Potential synthetic pathways from this compound to pharmaceutical intermediates.
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Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-isopropylcyclohexyl methyl ketone. This ketone can then be used in a variety of carbon-carbon bond-forming reactions to build more complex molecular scaffolds.
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Esterification: Reaction with various carboxylic acids or their derivatives can lead to a library of esters with potential biological activities.
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Dehydration: Acid-catalyzed dehydration would yield 4-isopropyl-1-vinylcyclohexene, a reactive olefin that can undergo further transformations such as hydroboration-oxidation, epoxidation, or polymerization.
Potential in Agrochemical Synthesis
The development of novel herbicides, insecticides, and fungicides often involves the exploration of new chemical scaffolds.[3] The 4-isopropylcyclohexyl group can be found in some active agrochemical ingredients. This compound can be a starting point for the synthesis of such compounds. For example, it could be used to synthesize derivatives of cyclohexylphenols, which are known intermediates for certain agrochemicals.[4]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Troubleshooting & Optimization
optimization of reaction conditions for 1-(4-isopropylcyclohexyl)ethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-isopropylcyclohexyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and industrially relevant method is a two-step synthesis starting from cumene.[1][2] This involves:
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Friedel-Crafts Acylation: Cumene is acylated with acetic anhydride or acetyl chloride to produce 4-isopropylacetophenone (also known as cuminone).[1][2]
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Hydrogenation: The resulting 4-isopropylacetophenone is then hydrogenated to yield this compound.[1][2]
An alternative approach involves the use of a Grignard reaction, which is a classic method for forming alcohols.[3][4] This would typically involve the reaction of a 4-isopropylcyclohexyl Grignard reagent with acetaldehyde.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Both synthesis routes involve hazardous materials and conditions. Key safety precautions include:
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Friedel-Crafts Acylation: Lewis acid catalysts like AlCl₃ are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.
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Hydrogenation: This step often involves high-pressure hydrogen gas, which is highly flammable. It must be performed in a specialized high-pressure reactor (autoclave) with proper safety features and monitoring.
-
Grignard Reaction: Grignard reagents are extremely reactive with water and protic solvents and can ignite spontaneously in air. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
Q3: What are the common impurities or side products I should be aware of?
A3: In the two-step synthesis from cumene, potential impurities include:
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Acylation Step: When using zeolite catalysts, isomers such as 2-isopropylacetophenone can be formed.[1]
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Hydrogenation Step: The primary undesired product is 1-ethyl-4-isopropylcyclohexane, which results from the hydrodeoxygenation of the intermediate ketone.[1] Incomplete hydrogenation can leave unreacted (4-isopropylcyclohexyl)methyl ketone or 1-(4-isopropylphenyl)ethanol.[1]
Troubleshooting Guides
Route 1: Two-Step Synthesis from Cumene
Issue 1: Low yield in the Friedel-Crafts Acylation of Cumene.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | For Lewis acid catalysts like FeCl₃ or AlCl₃, ensure they are anhydrous and have not been deactivated by moisture. For zeolite catalysts, ensure they have been properly activated by calcination before use.[2] |
| Suboptimal Molar Ratio | An optimal molar ratio of cumene to the acylating agent is crucial. A molar ratio of cumene to acetic anhydride of 6 has been found to be effective.[1] |
| Incorrect Reaction Temperature | The reaction temperature significantly impacts the rate and conversion. For zeolite-catalyzed reactions, temperatures below 130°C may result in no reaction.[1] For classic Lewis acids, the reaction is often performed at low temperatures (-5°C to 5°C) to control selectivity.[2] |
| Catalyst Deactivation (Zeolites) | Zeolites can be prone to deactivation, leading to lower yields compared to classic Lewis acids.[1] Consider using a more robust catalyst or optimizing reaction time to minimize deactivation. |
Issue 2: Poor selectivity in the hydrogenation of 4-isopropylacetophenone.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Catalyst | Ruthenium-supported catalysts (e.g., 5% Ru/C) have shown high selectivity for this hydrogenation.[1][2] |
| Suboptimal Temperature and Pressure | High temperatures can favor the undesired hydrodeoxygenation side reaction. A temperature of around 130°C and a pressure of 5 MPa have been found to be effective for minimizing this side product while ensuring a reasonable reaction rate.[1] |
| Incorrect Solvent | Isopropyl alcohol is a suitable solvent for this hydrogenation.[2] |
Route 2: Grignard Synthesis
Issue 3: Difficulty in initiating the Grignard reagent formation.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer preventing the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] |
| Presence of Moisture | Grignard reactions are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use and that anhydrous ether is used as the solvent.[4] |
| Impure Alkyl Halide | The starting 4-isopropylcyclohexyl halide should be pure and dry. |
Issue 4: Low yield of the desired secondary alcohol.
| Possible Cause | Troubleshooting Suggestion |
| Side Reactions with the Carbonyl Compound | If the acetaldehyde is old or impure, it may have undergone self-condensation. Use freshly distilled acetaldehyde. |
| Grignard Reagent Reacting as a Base | If the carbonyl compound has acidic protons, the Grignard reagent will act as a base instead of a nucleophile. This is not a concern with acetaldehyde. |
| Incomplete Reaction | Ensure the Grignard reagent is added slowly to the acetaldehyde solution at a low temperature (e.g., 0°C) to control the exothermic reaction. Allow the reaction to stir for a sufficient time to go to completion. |
Data Presentation
Table 1: Optimization of Friedel-Crafts Acylation of Cumene with Acetic Anhydride
| Catalyst | Molar Ratio (Cumene:AA) | Temperature (°C) | Conversion of AA (%) | Selectivity for 4-isopropylacetophenone (%) |
| Zeolite | 6 | 130 | Low | ~89 |
| Zeolite | 6 | 150 | Moderate | ~89 |
| Zeolite | 6 | Reflux | High | ~89 |
| FeCl₃ | 6 | Room Temp. | High | High |
Data synthesized from Perfumer & Flavorist.[1]
Table 2: Hydrogenation of 4-isopropylacetophenone
| Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity for this compound (%) | cis:trans Ratio | Overall Yield from Cumene (%) |
| 5% Ru/C | 130 | 5 | ~90 | 72:28 | 75 |
Data synthesized from Perfumer & Flavorist.[1]
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from Cumene
Step 1: Friedel-Crafts Acylation of Cumene (using FeCl₃)
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To a round-bottomed flask, add cumene and acetic anhydride in a 6:1 molar ratio, along with an internal standard such as dodecane.
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In a separate flask, place 1 molar equivalent of anhydrous ferric chloride (FeCl₃) relative to the acetic anhydride.
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Cool both flasks to room temperature.
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Under vigorous stirring, add the FeCl₃ to the cumene and acetic anhydride mixture.
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Allow the reaction to proceed at room temperature. Monitor the reaction progress using gas chromatography (GC).
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Upon completion, quench the reaction by carefully adding water.
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Neutralize the mixture with a sodium carbonate solution.
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Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
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Purify the resulting 4-isopropylacetophenone by distillation under reduced pressure.
Step 2: Hydrogenation of 4-isopropylacetophenone
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In a high-pressure autoclave, combine the purified 4-isopropylacetophenone, isopropyl alcohol (as solvent), and a 5% Ru/C catalyst (5% w/w relative to the ketone).
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Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
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Pressurize the reactor to 5 MPa with hydrogen.
-
Heat the mixture to 130°C with vigorous stirring.
-
Maintain these conditions and monitor the reaction progress by analyzing samples.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture.
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Remove the solvent under reduced pressure to obtain the crude this compound.
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Further purification can be achieved by distillation.
Protocol 2: Grignard Synthesis of this compound
Step 1: Preparation of 4-isopropylcyclohexylmagnesium Bromide
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Set up a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Place magnesium turnings in the flask.
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Add a small crystal of iodine to the flask.
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In the dropping funnel, place a solution of 4-isopropylcyclohexyl bromide in anhydrous diethyl ether.
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Add a small amount of the bromide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetaldehyde
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In a separate flame-dried, three-necked flask under a nitrogen atmosphere, place a solution of freshly distilled acetaldehyde in anhydrous diethyl ether.
-
Cool the acetaldehyde solution to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent from Step 1 to the acetaldehyde solution via a cannula or dropping funnel with vigorous stirring.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure, and purify the resulting this compound by distillation.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Acylation of Cumene for 1-(4-isopropylcyclohexyl)ethanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acylation of cumene to synthesize 1-(4-isopropylcyclohexyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound from cumene?
A1: The synthesis is a two-step process. The first step is the Friedel-Crafts acylation of cumene to form 4-isopropylacetophenone (also known as cuminone). The second step is the hydrogenation of cuminone to yield the final product, this compound.[1][2]
Q2: What are the common acylating agents used for this reaction, and which is preferred?
A2: The common acylating agents are acetyl chloride and acetic anhydride. Acetic anhydride is often preferred due to its stability, wider availability, simpler handling, and the production of less toxic waste (only acetic acid).[1]
Q3: What types of catalysts are used for the Friedel-Crafts acylation of cumene?
A3: Traditionally, hazardous Lewis acids like AlCl₃, TiCl₄, and FeCl₃ were used.[1] However, to mitigate environmental and handling issues, solid acid catalysts such as zeolites (e.g., ZSM-5 and Beta) are now more common and have shown high efficiency.[1][3]
Q4: What are the typical side products in the acylation step?
A4: The formation of side products can influence the reaction yield. Common side products include 2,3-dimethyl-2,3-diphenylbutane, 4,4´-diisopropylbiphenyl, and 1,3-diphenylbutan-1-one.[1] Polyalkylation products can also be formed.[4]
Q5: What is the primary challenge during the hydrogenation of cuminone?
A5: The main challenge in the hydrogenation step is achieving high selectivity. An undesired side reaction is the hydrodeoxygenation of the intermediate, which forms 1-ethyl-4-isopropylcyclohexane.[1]
Q6: Does the final product, this compound, have stereoisomers?
A6: Yes, the product is typically obtained as a mixture of cis and trans isomers. For instance, hydrogenation with a Ru-supported catalyst can yield a cis:trans ratio of approximately 72:28.[1] The compound has four diastereoisomers in total.[2]
Troubleshooting Guide
Problem 1: Low yield of 4-isopropylacetophenone (cuminone) in the acylation step.
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Possible Cause 1: Inactive Catalyst.
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Solution: If using a zeolite catalyst, ensure it has been properly activated before the reaction. Activation is typically done by calcination at high temperatures (e.g., 150°C for at least 2 hours) under an inert atmosphere like nitrogen.[1] For traditional Lewis acid catalysts, ensure they are anhydrous and have not been exposed to moisture.
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-
Possible Cause 2: Suboptimal Reagent Ratio.
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Solution: The molar ratio of the acylating agent to the catalyst can significantly impact the yield. While literature may suggest a 1:3 ratio, comparable results have been obtained with a 1:1 ratio, which is more environmentally friendly.[1] Experiment with different ratios to find the optimum for your specific conditions.
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-
Possible Cause 3: Formation of Side Products.
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Solution: The formation of byproducts like 2,3-dimethyl-2,3-diphenylbutane and 4,4´-diisopropylbiphenyl can reduce the yield of the desired product.[1] Consider adjusting the reaction temperature and time to minimize these side reactions. Using a more selective catalyst, such as a specific type of zeolite, can also help.
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Problem 2: Difficulty in separating the product from the reaction mixture.
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Possible Cause 1: Emulsion during workup.
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Solution: Emulsions can form during the aqueous workup, especially when neutralizing the catalyst. Instead of quenching with ice, consider using a dilute acid solution (e.g., 3M HCl) to break up any complexes and avoid emulsion formation.[5]
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-
Possible Cause 2: Inefficient purification method.
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Solution: For solid products or intermediates, recrystallization from a suitable solvent like hexane can be an effective purification method.[6] For liquid products, distillation under reduced pressure is typically employed. Ensure the vacuum is sufficient to distill the product without decomposition.
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Problem 3: Low selectivity in the hydrogenation of cuminone.
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Possible Cause: Inappropriate catalyst or reaction conditions.
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Solution: The choice of catalyst is crucial for selective hydrogenation. Ruthenium-supported catalysts, such as 5% Ru/C, have shown high selectivity (around 90%) for the desired alcohol over the hydrodeoxygenation product.[1] Optimizing hydrogen pressure, temperature, and reaction time can also improve selectivity.
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Quantitative Data
Table 1: Comparison of Catalyst Performance in the Acylation of Cumene
| Catalyst | Acylating Agent | Temperature | Yield of Cuminone | Reference |
| Beta Zeolites (Si/Al=100) | Acetic Anhydride | 110°C | 88% (isolated) | [2] |
| Lewis Acids / Zeolites | Acetyl Chloride / Acetic Anhydride | Not specified | Overall yield of 75% for the two-step synthesis | [1] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Cumene using a Zeolite Catalyst
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Catalyst Activation: Activate the zeolite catalyst by calcination at 150°C for a minimum of 2 hours under a nitrogen atmosphere.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated zeolite catalyst.
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Reagent Addition: Under stirring, add a mixture of cumene, acetic anhydride (or acetyl chloride), and an internal standard (for analytical purposes). A 1:1 molar ratio of acylating agent to catalyst can be a good starting point.[1]
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 110°C for beta zeolites[2]) and maintain it for the required duration. Monitor the reaction progress using a suitable analytical technique like GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by centrifugation or filtration.
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Purification: The resulting liquid, containing 4-isopropylacetophenone (cuminone), can be purified by vacuum distillation.
Protocol 2: Hydrogenation of 4-isopropylacetophenone (Cuminone)
-
Reaction Setup: The hydrogenation is performed in a batch autoclave.
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Charging the Reactor: Add 10 g of the purified cuminone, 90 mL of a suitable solvent (e.g., isopropyl alcohol), and the hydrogenation catalyst (e.g., 5% w/w of 5% Ru/C, calculated based on the amount of cuminone) to the autoclave.[1]
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Reaction: Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature and stir. The reaction is typically very selective.[1]
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Workup: Once the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst from the reaction mixture.
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Purification: The solvent can be removed under reduced pressure to yield the final product, this compound, as a mixture of cis and trans isomers.[1]
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the acylation of cumene.
References
Technical Support Center: Improving Selectivity in the Hydrogenation of Cuminone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective hydrogenation of cuminone to produce valuable intermediates like cuminaldehyde and p-cymen-7-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective hydrogenation of cuminone?
The primary challenge in the hydrogenation of cuminone, an α,β-unsaturated ketone, is to selectively reduce the carbonyl (C=O) group to yield p-cymen-7-ol or the carbon-carbon double bond (C=C) to produce cuminaldehyde, while avoiding the over-hydrogenation to 4-isopropylcyclohexyl methyl ketone or the corresponding alcohol. The C=C bond is thermodynamically more favorable for hydrogenation than the C=O bond, making the selective synthesis of the unsaturated alcohol particularly difficult.
Q2: Which catalysts are typically used for the selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes and ketones?
For the selective hydrogenation of the C=O bond to produce unsaturated alcohols, platinum (Pt) and ruthenium (Ru) based catalysts are often preferred. Bimetallic catalysts, where a second metal is added as a promoter, can significantly enhance selectivity. For instance, modifying a Pt catalyst with zinc has been shown to increase the selectivity towards unsaturated alcohols in the hydrogenation of citral.
Q3: How does the catalyst support influence the selectivity of the reaction?
The catalyst support can significantly impact selectivity. The choice of support material affects the dispersion of the metal nanoparticles and can influence the electronic properties of the catalyst. For example, in the hydrogenation of cinnamaldehyde, a compound structurally similar to cuminone, the support material was found to have a significant influence on the performance of Pd catalysts, with 2D reduced graphene oxide (rGO) outperforming 3D activated carbon in both conversion and selectivity.[1] The acidity of the support can also play a role; for instance, the population density of acid sites on [Al]MCM-41 supports for Pt nanoparticles influenced the hydrogenation rate of acetophenone.
Q4: What is the effect of the solvent on the selectivity of cuminone hydrogenation?
The choice of solvent can dramatically influence both the reaction rate and selectivity. In the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO2 catalyst, alkane solvents favored the hydrogenation of the aromatic ring, while aromatic and alcohol solvents led to the hydrogenation of the carbonyl group.[2] For the hydrogenation of isophorone, another α,β-unsaturated ketone, tetrahydrofuran (THF) was found to have a significant effect on the selective hydrogenation to the corresponding saturated ketone.[3] Protic solvents can promote the hydrogenation of the carbonyl group by activating it through hydrogen bonding.
Q5: How do hydrogen pressure and reaction temperature affect selectivity?
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Hydrogen Pressure: Increasing hydrogen pressure generally increases the rate of hydrogenation.[4] However, its effect on selectivity can be complex. In some cases, higher hydrogen pressure can favor the hydrogenation of the C=O bond. For instance, in the hydrogenation of cinnamaldehyde over Pt nanoparticles, high hydrogen pressures favored C=O over C=C hydrogenation.
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Temperature: The reaction temperature can influence both the reaction rate and selectivity. In the enantioselective hydrogenation of acetophenone, the conversion increased with temperature up to a certain point, while the enantioselectivity showed a maximum at a specific temperature.[5] For the hydrogenation of p-cymene, higher temperatures favored the formation of the thermodynamically more stable trans-isomer.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low conversion of cuminone | 1. Catalyst deactivation. 2. Insufficient hydrogen pressure. 3. Low reaction temperature. | 1. Regenerate or replace the catalyst. Ensure the catalyst is not poisoned by impurities in the reactants or solvent. 2. Increase the hydrogen pressure. The conversion of benzaldehyde was shown to increase with hydrogen pressure from 1 to 10 bar.[4] 3. Increase the reaction temperature. The conversion of acetophenone increased with temperature.[5] |
| Low selectivity to p-cymen-7-ol (unsaturated alcohol) | 1. Catalyst choice favors C=C hydrogenation. 2. Inappropriate solvent. 3. Suboptimal hydrogen pressure and temperature. | 1. Use catalysts known to favor C=O hydrogenation, such as Pt or Ru-based catalysts. Consider using bimetallic catalysts (e.g., Pt-Zn). 2. Use protic solvents like alcohols (e.g., isopropanol, ethanol) which can activate the carbonyl group. 3. Optimize hydrogen pressure and temperature. Higher pressures and specific temperature ranges can favor C=O hydrogenation. |
| Formation of over-hydrogenated products | 1. High catalyst loading or activity. 2. Prolonged reaction time. 3. High hydrogen pressure. | 1. Reduce the amount of catalyst used. 2. Monitor the reaction progress and stop it once the desired product is formed. 3. Decrease the hydrogen pressure to reduce the rate of hydrogenation. |
| Inconsistent results between batches | 1. Variations in catalyst preparation. 2. Impurities in starting materials or solvent. 3. Inconsistent reaction conditions. | 1. Ensure a consistent and reproducible catalyst synthesis protocol. 2. Use high-purity cuminone and solvents. Purify materials if necessary. 3. Carefully control all reaction parameters, including temperature, pressure, stirring speed, and reaction time. |
Data Presentation
Table 1: Catalyst Performance in the Hydrogenation of Cinnamaldehyde (Analogue to Cuminone)
| Catalyst | Support | Conversion (%) (after 360 min) | Selectivity to Hydrocinnamaldehyde (%) | Selectivity to Cinnamyl Alcohol (%) |
| Pd | rTOGO | 62 | >62 | ~3 |
| Pt | rTOGO | >20 | - | - |
| Rh | rTOGO | <20 | - | >20 (ether formation) |
| Ru | rTOGO | ~14 | - | - |
| Co | rTOGO | ~5 | - | - |
Data extracted from a study on cinnamaldehyde hydrogenation, which serves as a model for cuminone hydrogenation.[1] rTOGO refers to reduced graphene oxide synthesized by the Tour method.
Experimental Protocols
General Protocol for Selective Hydrogenation of Cuminone to p-Cymen-7-ol (Adapted from similar hydrogenations)
This protocol is a generalized procedure based on the hydrogenation of analogous α,β-unsaturated aldehydes and ketones. Researchers should optimize the conditions for their specific catalyst and setup.
1. Materials:
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Cuminone (substrate)
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Supported metal catalyst (e.g., 5 wt% Pt/C, 5 wt% Ru/Al2O3)
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Solvent (e.g., Isopropanol, Ethanol, Tetrahydrofuran)
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High-purity hydrogen gas
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Inert gas (e.g., Nitrogen or Argon)
2. Equipment:
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High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
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Schlenk line or glovebox for inert atmosphere handling.
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Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for reaction monitoring and product analysis.
3. Procedure:
-
Catalyst Preparation: If not commercially available, synthesize the supported catalyst using appropriate methods such as impregnation or deposition-precipitation.
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Reactor Setup:
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Thoroughly clean and dry the autoclave.
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Add the desired amount of catalyst (e.g., 1-5 mol% relative to the substrate) to the reactor under an inert atmosphere.
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Add the solvent and cuminone to the reactor.
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Reaction Execution:
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Seal the reactor and purge several times with inert gas, followed by purging with hydrogen gas.
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Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
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Heat the reactor to the desired temperature (e.g., 80-120 °C) while stirring.
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
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-
Work-up and Analysis:
-
Once the desired conversion and selectivity are achieved, cool the reactor to room temperature and carefully vent the hydrogen gas.
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Filter the reaction mixture to remove the catalyst.
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Analyze the product mixture to determine the conversion of cuminone and the selectivity to p-cymen-7-ol and other products.
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The product can be purified by techniques such as column chromatography or distillation.
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Visualizations
Caption: Reaction pathways in the hydrogenation of cuminone.
Caption: Troubleshooting workflow for low selectivity.
References
Technical Support Center: Synthesis of 1-(4-isopropylcyclohexyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-isopropylcyclohexyl)ethanol. The content addresses common issues related to catalyst deactivation in both the Friedel-Crafts acylation of cumene and the subsequent hydrogenation of 4-isopropylacetophenone (cuminone).
Frequently Asked Questions (FAQs)
Q1: What are the main causes of catalyst deactivation in the Friedel-Crafts acylation step when using zeolite catalysts?
A1: The primary cause of deactivation for zeolite catalysts, such as H-BEA, in the acylation of cumene is the deposition of carbonaceous materials, commonly referred to as "coke," on the catalyst surface and within its pores. This fouling blocks active sites and restricts access of reactants to the catalytic sites. The presence of water in the reaction mixture can also impact catalyst activity, although modest amounts may sometimes have a beneficial effect on certain zeolite-catalyzed alkylations.[1][2][3]
Q2: My Lewis acid catalyst (e.g., AlCl₃) seems to lose activity during the acylation reaction. Why is this happening?
A2: Lewis acid catalysts like aluminum chloride (AlCl₃) are prone to deactivation through the formation of a complex with the ketone product (cuminone). This product inhibition effectively sequesters the catalyst, reducing its availability to activate the acylating agent. This is a key reason why stoichiometric or near-stoichiometric amounts of the Lewis acid are often required.
Q3: What are the common reasons for the deactivation of the Ruthenium on carbon (Ru/C) catalyst during the hydrogenation of cuminone?
A3: Deactivation of Ru/C catalysts in ketone hydrogenation is frequently caused by:
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Carbon Deposition (Coking): Similar to the acylation step, carbonaceous deposits can form on the catalyst surface, blocking the active ruthenium sites.
-
Poisoning: The presence of impurities in the reactants or solvent, particularly sulfur compounds, can lead to catalyst poisoning. Sulfur strongly adsorbs to the ruthenium surface, rendering it inactive.
-
Sintering: Although less common under typical liquid-phase hydrogenation conditions, prolonged exposure to high temperatures can cause the small ruthenium particles to agglomerate into larger ones, reducing the active surface area.
Q4: Can I regenerate my deactivated zeolite and Ru/C catalysts?
A4: Yes, both zeolite and Ru/C catalysts can often be regenerated to recover a significant portion of their initial activity.
-
Zeolite Catalysts: Deactivated zeolite catalysts are typically regenerated by a controlled burnout of the coke deposits in a stream of air or an inert gas containing a low concentration of oxygen at elevated temperatures.
-
Ru/C Catalysts: A common method for regenerating coked Ru/C catalysts involves a mild oxidation step to remove carbon deposits, followed by a reduction step to restore the ruthenium to its active metallic state.[4]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation of Cumene
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of cumene with zeolite catalyst | Catalyst deactivation by coking. | Regenerate the zeolite catalyst by calcination in air. See the detailed protocol below. |
| Insufficient catalyst activity. | Ensure the zeolite is properly activated (e.g., by heating under vacuum or inert gas) before use to remove adsorbed water. | |
| Low conversion of cumene with Lewis acid catalyst | Product inhibition. | Use a higher molar ratio of Lewis acid to the acylating agent. However, be mindful of the increased waste stream. |
| Presence of water in reactants. | Ensure all reactants and solvents are anhydrous, as water can deactivate Lewis acid catalysts. | |
| Low selectivity to the desired 4-isopropylacetophenone isomer | Inappropriate reaction temperature or catalyst choice. | Optimize the reaction temperature. Consider using a shape-selective zeolite catalyst to favor the formation of the para isomer. |
Issue 2: Catalyst Deactivation in Cuminone Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Decreased rate of hydrogenation with Ru/C catalyst | Catalyst deactivation by coking. | Regenerate the Ru/C catalyst using the oxidation-reduction protocol provided below. |
| Catalyst poisoning by sulfur. | Purify the cuminone feedstock and solvent to remove any sulfur-containing impurities. Consider using a guard bed to trap poisons before they reach the catalyst. | |
| Catalyst sintering. | Avoid excessively high reaction or regeneration temperatures. | |
| Formation of undesired by-products (e.g., 1-ethyl-4-isopropylcyclohexane) | Over-hydrogenation (hydrodeoxygenation).[5] | Optimize reaction conditions: lower the temperature and/or hydrogen pressure. Reduce the reaction time. |
| Low conversion of cuminone | Insufficient catalyst loading or activity. | Increase the catalyst loading. Ensure the catalyst is properly handled and stored to prevent premature deactivation. |
Quantitative Data on Catalyst Deactivation
Table 1: Effect of Water on Zeolite H-ZSM-5 Activity in Cumene Dealkylation (a related reaction)
| Water Partial Pressure (kPa) | Cumene Conversion (%) |
| 0 | 15 |
| 2.5 | 25 |
| 5.0 | 30 |
| Data extrapolated from studies on the effect of water on zeolite-catalyzed aromatic reactions. The presence of a controlled amount of water can enhance the rate of some zeolite-catalyzed reactions by modifying the catalyst's acidic properties.[1][2] |
Table 2: Impact of Sulfur Poisoning on Ru/C Catalyst in a Model Hydrogenation Reaction
| Sulfur Compound | Concentration (ppm) | Catalyst Activity Reduction (%) |
| Thiophene | 10 | ~50 |
| Thiophene | 50 | >90 |
| Dibenzothiophene | 10 | ~40 |
| Dibenzothiophene | 50 | >85 |
| Illustrative data based on typical sulfur poisoning effects on noble metal catalysts. The actual impact can vary depending on the specific reaction conditions and the nature of the sulfur compound. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Friedel-Crafts Acylation of Cumene
-
Catalyst Activation (for Zeolite): Activate the H-BEA zeolite catalyst by heating at 150°C for at least 2 hours under a nitrogen atmosphere.[5]
-
Reaction Setup: To a round-bottom flask, add cumene, the acylating agent (e.g., acetic anhydride), and an internal standard (e.g., dodecane).[5]
-
Catalyst Addition (Lewis Acid): In a separate flask, cool the Lewis acid catalyst (e.g., anhydrous AlCl₃) to the desired temperature (-5°C to 5°C).[5]
-
Reaction Initiation: Mix the contents of both flasks under controlled temperature conditions.
-
Reaction Monitoring: Withdraw samples periodically, quench with water, and neutralize with a base (e.g., Na₂CO₃) before analysis by gas chromatography (GC).[5]
Step 2: Hydrogenation of 4-isopropylacetophenone (Cuminone)
-
Reaction Setup: In a batch autoclave, combine the prepared cuminone, a solvent (e.g., isopropyl alcohol), and the 5% Ru/C catalyst (typically 5% w/w based on cuminone).[5]
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5 MPa) and heat to the reaction temperature (e.g., 130°C).[5]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples via GC.
-
Work-up: After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst. The product can be purified by distillation.
Protocol 2: Regeneration of Coked Ru/C Catalyst
This protocol is based on a mild oxidation-reduction procedure.[4]
-
Solvent Removal: After the hydrogenation reaction, filter the catalyst and wash it with a suitable solvent (e.g., isopropanol) to remove any residual reactants and products.
-
Drying: Dry the catalyst in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.
-
Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst to 200°C under a flow of nitrogen. Once the temperature is stable, switch the gas flow to a mixture of air and nitrogen (e.g., 5% air in nitrogen) at a controlled flow rate (e.g., 30 mL/min). Maintain these conditions for 30 minutes.[4]
-
Purging: After the oxidation step, switch the gas flow back to nitrogen to purge any remaining oxygen.
-
Reduction: While still under a nitrogen flow, raise the temperature to 180°C. Once stable, switch the gas flow to hydrogen and maintain for 30 minutes to reduce the oxidized ruthenium species back to their metallic state.[4]
-
Cooling: Cool the catalyst to room temperature under a nitrogen flow before handling.
Visualizing Catalyst Deactivation and Regeneration
Below are diagrams illustrating the key processes of catalyst deactivation and regeneration.
Caption: Deactivation pathways for catalysts in Friedel-Crafts acylation.
Caption: Deactivation mechanisms for Ru/C catalyst in hydrogenation.
Caption: General workflow for catalyst regeneration and reuse.
References
identification of by-products in 1-(4-isopropylcyclohexyl)ethanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(4-isopropylcyclohexyl)ethanol. The content addresses common issues related to by-product formation in the two primary synthetic routes: the two-step synthesis from cumene and the Grignard reaction.
Troubleshooting and FAQs
Two-Step Synthesis: Friedel-Crafts Acylation and Hydrogenation
Q1: I am performing the Friedel-Crafts acylation of cumene and see multiple products in my GC-MS analysis. What are the likely by-products?
A1: Besides the desired 4-isopropylacetophenone, several by-products can form depending on your reaction conditions:
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Isomeric Products: Acylation can occur at the ortho and meta positions of cumene, leading to 2-isopropylacetophenone and 3-isopropylacetophenone, although the para-substituted product is sterically and electronically favored.
-
Polysubstitution: Although less common in acylation than alkylation, under harsh conditions, a second acetyl group could be added to the aromatic ring.[1]
-
By-products from Acylating Agent: If using acetic anhydride, acetic acid is a stoichiometric by-product.[2] If using acetyl chloride with a Lewis acid catalyst like AlCl₃, HCl gas may be generated.[2]
Q2: My hydrogenation of 4-isopropylacetophenone (cuminone) to this compound has a significant impurity. What could it be?
A2: The most common by-product in the hydrogenation of 4-isopropylacetophenone is 1-ethyl-4-isopropylcyclohexane . This occurs through a process called hydrodeoxygenation, where the hydroxyl group of the target alcohol is further reduced and replaced with a hydrogen atom.[3] Using catalysts like Ruthenium on carbon (Ru/C) can lead to high selectivity for the desired alcohol, but this hydrodeoxygenation side reaction can still occur, especially at higher temperatures.[3]
Q3: How can I minimize the formation of 1-ethyl-4-isopropylcyclohexane during hydrogenation?
A3: To minimize hydrodeoxygenation, you can optimize the following reaction conditions:
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Temperature: Lowering the reaction temperature can reduce the likelihood of over-reduction. Temperatures around 130°C are a common starting point, as higher temperatures are more likely to favor hydrodeoxygenation.[3]
-
Catalyst Choice: While Ru/C is effective, screening other catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) may offer better selectivity under your specific conditions.[4]
-
Hydrogen Pressure: Using the minimum effective hydrogen pressure can help to avoid over-reduction.
Grignard Synthesis
Q1: I am attempting to synthesize this compound via a Grignard reaction and my yield is low, with a significant high-boiling point impurity. What is the likely cause?
A1: A common side reaction in Grignard syntheses is the Wurtz coupling reaction . This occurs when the Grignard reagent (e.g., 4-isopropylcyclohexylmagnesium bromide) reacts with the unreacted alkyl halide starting material. This results in a homocoupled by-product, in this case, 1,2-bis(4-isopropylcyclohexyl)ethane , which has a significantly higher boiling point than the desired alcohol.[5][6]
Q2: How can I prevent the Wurtz coupling side reaction?
A2: To minimize Wurtz coupling, consider the following:
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Slow Addition: Add the alkyl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the presence of the already-formed Grignard reagent.[6]
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Temperature Control: The reaction to form the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can promote the coupling side reaction.[5]
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Good Stirring: Ensure efficient stirring to quickly disperse the added alkyl halide and promote its reaction with the magnesium surface rather than the Grignard reagent in solution.
Q3: My Grignard reaction produced the starting ketone/aldehyde and a reduced alcohol. What happened?
A3: This can be due to two side reactions:
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Enolization: If your carbonyl compound (e.g., 4-isopropylcyclohexanone) has an acidic alpha-proton, the Grignard reagent can act as a base and deprotonate it, forming an enolate. Upon acidic workup, this regenerates the starting carbonyl compound.[1]
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Reduction: The Grignard reagent can also act as a reducing agent, especially with sterically hindered ketones. A hydride is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon, resulting in a reduced alcohol (e.g., 4-isopropylcyclohexanol) instead of the desired product.[1]
Quantitative Data on By-Product Formation
The following table summarizes selectivity data from the two-step synthesis of this compound.
| Reaction Step | Catalyst | Selectivity for Desired Product | Major By-Product | Reference |
| Hydrogenation | 5% Ru/C | ~90% | 1-ethyl-4-isopropylcyclohexane | [3] |
| Hydrogenation | 5% Ru/Al₂O₃ | 86.5% | 1-ethyl-4-isopropylcyclohexane | [3] |
| Hydrogenation | 5% Ru/TiO₂ | 91.3% | 1-ethyl-4-isopropylcyclohexane | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from Cumene
Step 1: Friedel-Crafts Acylation of Cumene
-
To a round-bottomed flask, add cumene and acetic anhydride, along with an internal standard such as dodecane.[3]
-
Cool the flask to a desired temperature (e.g., -5°C to 5°C).[3]
-
In a separate flask, place the Lewis acid catalyst (e.g., anhydrous AlCl₃).[3]
-
Mix the contents of both flasks while maintaining the low temperature to initiate the reaction.[3]
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Monitor the reaction by taking samples, quenching them with water, neutralizing with sodium carbonate, and analyzing by gas chromatography (GC).[3]
-
Upon completion, perform an aqueous workup to isolate the crude 4-isopropylacetophenone.
Step 2: Hydrogenation of 4-Isopropylacetophenone
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In a batch autoclave, place the 4-isopropylacetophenone, a solvent (e.g., isopropyl alcohol), and the hydrogenation catalyst (e.g., 5% Ru/C).[3]
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Seal the reactor and purge it with hydrogen gas three times.[3]
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Heat the mixture to the desired temperature (e.g., 130°C) and pressurize with hydrogen (e.g., 5 MPa).[3]
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Maintain the reaction with stirring until hydrogen uptake ceases.
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Cool the reactor, vent the hydrogen, and filter the catalyst.
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Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by distillation.
Protocol 2: Grignard Synthesis
Step 1: Preparation of the Grignard Reagent (e.g., 4-isopropylcyclohexylmagnesium bromide)
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a flask containing magnesium turnings and a crystal of iodine (as an initiator), add a small amount of anhydrous diethyl ether.[5]
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In an addition funnel, place a solution of 4-isopropylcyclohexyl bromide in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.
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Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[7]
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with an Aldehyde (e.g., Acetaldehyde)
-
Cool the prepared Grignard reagent in an ice bath.
-
In an addition funnel, place a solution of acetaldehyde in anhydrous diethyl ether.
-
Add the acetaldehyde solution dropwise to the cooled Grignard reagent with stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Perform an acidic workup by slowly quenching the reaction with a cold saturated aqueous solution of ammonium chloride or dilute HCl.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound.
Visualizations
Caption: General workflow for synthesis and troubleshooting.
Caption: Reaction pathway for the two-step synthesis.
Caption: Reaction pathway for the Grignard synthesis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Purification of 1-(4-isopropylcyclohexyl)ethanol
This guide provides researchers, scientists, and drug development professionals with detailed information on the purification of 1-(4-isopropylcyclohexyl)ethanol. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound typically contains impurities stemming from its synthesis, which involves the Friedel-Crafts acylation of cumene followed by hydrogenation. Common impurities include:
-
Unreacted Starting Materials: Cumene.
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Intermediates: 4-isopropylacetophenone (cuminone), (4-isopropylcyclohexyl)methyl ketone, and 1-(4-isopropylphenyl)ethanol.
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Byproducts: 1-ethyl-4-isopropylcyclohexane, which is formed via hydrodeoxygenation.[1]
-
Isomers: The product itself exists as four diastereoisomers, with the cis and trans forms being the most relevant for purification.[1]
-
Solvents: Residual solvents from the reaction and work-up steps, such as isopropyl alcohol.[1]
Q2: What is the recommended primary purification technique for this compound?
A2: Given its relatively high boiling point (approx. 240 °C), vacuum distillation is the most effective and commonly used method for purifying this compound on a laboratory scale. This technique separates the target compound from less volatile and more volatile impurities. For high-purity applications or for separating isomers, flash column chromatography is a suitable secondary method.
Q3: My isolated product is a liquid at room temperature, but some sources describe it as a solid. Which is correct?
A3: Both can be correct. This compound is a mixture of diastereoisomers, and its physical state at room temperature can depend on the specific ratio of these isomers and the overall purity. It is often described as a clear to pale yellow liquid, but it can also be a low-melting solid.
Q4: How can I separate the cis and trans isomers of this compound?
A4: Separating diastereomers like the cis and trans isomers of this alcohol is challenging by distillation due to their likely similar boiling points. The most effective method for separating these isomers is flash column chromatography . A carefully selected solvent system can exploit the small differences in polarity between the isomers to achieve separation.
Troubleshooting Guides
Vacuum Distillation Issues
Q: My product is co-distilling with an impurity. How can I improve the separation? A: This typically occurs when an impurity has a boiling point close to that of your product.
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Solution 1: Improve Column Efficiency. Use a fractional distillation column (e.g., a Vigreux or packed column) instead of a simple distillation setup. This increases the number of theoretical plates and enhances separation.
-
Solution 2: Adjust the Pressure. Lowering the vacuum pressure will decrease the boiling points of all components. This can sometimes alter the relative volatility and improve the separation between your product and a close-boiling impurity.
-
Solution 3: Pre-Purification. Consider a pre-purification step like an aqueous wash to remove any water-soluble impurities or a simple filtration before distillation.
Q: I am experiencing a low recovery yield after distillation. What are the possible causes? A: Low yield can result from several factors.
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Cause 1: Product Decomposition. Although the boiling point is high, prolonged heating can cause dehydration of the alcohol to form alkenes.
-
Troubleshooting: Ensure the distillation is performed under a sufficient vacuum to keep the pot temperature as low as possible. Use a heating mantle with a stirrer for even heating.
-
-
Cause 2: Inefficient Condensation. If your condenser is not cold enough, some of your product vapor may pass through without condensing.
-
Troubleshooting: Check that the cooling water flow is adequate and at a low temperature.
-
-
Cause 3: Hold-up in the Apparatus. A significant amount of product can be lost as residue coating the inside of the distillation flask and column.
-
Troubleshooting: Use the smallest appropriate flask size for the amount of material you are distilling.
-
Flash Column Chromatography Issues
Q: I am getting poor separation of my compound from impurities on the column. What should I do? A: Poor separation is almost always related to the choice of solvent system (eluent).
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Solution 1: Optimize the Solvent System. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4 on a TLC plate.
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For a moderately polar compound like this compound, a good starting point is a mixture of hexane and ethyl acetate.[2]
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Run several TLCs with varying ratios (e.g., 9:1, 5:1, 2:1 Hexane:EtOAc) to find the optimal system.
-
-
Solution 2: Check Column Packing. An improperly packed column with cracks or channels will lead to poor separation.
-
Troubleshooting: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
-
-
Solution 3: Avoid Overloading. Loading too much crude material onto the column will result in broad, overlapping bands.
-
Troubleshooting: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Q: My compound is not eluting from the column. What is wrong? A: This indicates your solvent system is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20%, then 30%, and so on. A gradient elution, where the polarity is increased over the course of the separation, is often effective.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [4] |
| Molecular Weight | 170.29 g/mol | [4] |
| Boiling Point | ~240 °C (at 760 mmHg) | [4] |
| Density | ~0.888 g/cm³ | [4] |
| Appearance | Clear to pale yellow liquid or low-melting solid | [1] |
| pKa | ~15.12 (Predicted) | [5] |
Table 2: Boiling Points of Common Impurities
| Compound | Boiling Point (°C at 760 mmHg) | Notes |
| Cumene | 152-154 °C | [5] |
| Isopropyl Alcohol | 82.6 °C | [6] |
| 1-ethyl-4-isopropylcyclohexane | ~171 °C | [7] |
| This compound | ~240 °C | Product |
| 4-Isopropylacetophenone (Cuminone) | 252-254 °C | [1] |
| 1-(4-isopropylphenyl)ethanol | ~245 °C | [8][9] |
Experimental Protocols
Method 1: Vacuum Distillation
This protocol is for the purification of this compound from less volatile and more volatile impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum source with a trap and a manometer. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or a few boiling chips into the distillation flask. Do not fill the flask more than two-thirds full.
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Initiate Vacuum: Close the system and slowly apply the vacuum. The pressure should drop to the desired level (e.g., 10 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial low-boiling fraction, which will contain volatile impurities like residual solvents and cumene.
-
As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean collection flask.
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Collect the main fraction containing the purified this compound.
-
-
Shutdown: Once the main fraction is collected and the distillation rate slows, remove the heat source. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Method 2: Flash Column Chromatography
This protocol is for high-purity applications or for the separation of diastereomers.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and gives the target compound an Rf value of ~0.3-0.4.
-
Column Packing:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Fill the column with the chosen non-polar solvent (e.g., hexane).
-
Prepare a slurry of silica gel in the same solvent and carefully pour it into the column, tapping the sides gently to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Add the eluent to the column and apply gentle air pressure to the top to force the solvent through the silica gel at a steady rate.
-
Collect fractions in test tubes or flasks.
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for selecting a purification method.
References
- 1. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. columbia.edu [columbia.edu]
- 4. Cumene - Wikipedia [en.wikipedia.org]
- 5. Cumene CAS#: 98-82-8 [m.chemicalbook.com]
- 6. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 7. Trans-1-Ethyl-4-Isopropylcyclohexane Exporter, Supplier from Mumbai [jaychemmarketing.co.in]
- 8. 1-(4-Isobutylphenyl)ethanol|lookchem [lookchem.com]
- 9. 1-(4-Isobutylphenyl)Ethanol | CAS#:40150-92-3 | Chemsrc [chemsrc.com]
troubleshooting low yields in 1-(4-isopropylcyclohexyl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 1-(4-isopropylcyclohexyl)ethanol.
Troubleshooting Guides
This section addresses common issues that can lead to low yields in the synthesis of this compound, categorized by the synthetic route.
Route 1: Grignard Reaction with 4-isopropylcyclohexanone
The synthesis of this compound can be achieved via the Grignard reaction between 4-isopropylcyclohexanone and a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). Low yields in this reaction are a frequent challenge.
Question: My Grignard reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
Answer:
Low yields in the Grignard synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a breakdown of common problems and their remedies.
-
Poor Quality or Inactive Grignard Reagent: The Grignard reagent is moisture-sensitive and can degrade upon storage.
-
Solution: Use freshly prepared or newly purchased Grignard reagent. Ensure all glassware is flame-dried or oven-dried to remove any traces of water. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: The sterically hindered nature of 4-isopropylcyclohexanone can promote side reactions over the desired nucleophilic addition.[1]
-
Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate. This results in the recovery of the starting ketone after acidic workup.[1]
-
Solution: Use a less sterically hindered Grignard reagent if possible, although for this specific synthesis, a methyl Grignard is required. Running the reaction at a lower temperature can sometimes favor addition over enolization.
-
-
Reduction: The Grignard reagent can reduce the ketone to the corresponding secondary alcohol, 4-isopropylcyclohexanol. This occurs via a hydride transfer from the beta-carbon of the Grignard reagent.[1]
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Solution: This is more common with bulkier Grignard reagents. While less of a concern with methylmagnesium halides, ensuring a clean and reactive Grignard reagent can minimize this side reaction.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or consider a slight increase in temperature. Ensure proper stirring to maintain a homogeneous reaction mixture.
-
-
Impure Reactants: Contaminants in the 4-isopropylcyclohexanone or the solvent can interfere with the reaction.
-
Solution: Use purified 4-isopropylcyclohexanone and anhydrous solvents.
-
Route 2: Two-Step Synthesis from Cumene
This route involves the Friedel-Crafts acylation of cumene to form 4-isopropylacetophenone, followed by hydrogenation to yield this compound.[2]
Question: I am experiencing low yields in the Friedel-Crafts acylation of cumene. What are the likely issues?
Answer:
The Friedel-Crafts acylation step is critical for the overall yield of the two-step synthesis. Here are common pitfalls and their solutions:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly susceptible to deactivation by moisture.[3]
-
Solution: Use anhydrous catalyst and solvents. Perform the reaction under an inert atmosphere. Ensure the cumene and acylating agent are dry.
-
-
Incorrect Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is typically required as it complexes with the product ketone.[4]
-
Solution: Ensure at least one equivalent of the Lewis acid catalyst is used relative to the acylating agent.
-
-
Side Reactions: Polysubstitution or isomerization can occur, though acylation is generally less prone to this than alkylation.[4]
-
Solution: Control the reaction temperature. Acylation is typically carried out at lower temperatures to minimize side reactions.
-
-
Poor Quality Reagents: Impurities in cumene or the acylating agent (acetyl chloride or acetic anhydride) can lead to lower yields.
-
Solution: Use high-purity reagents.
-
Question: My hydrogenation of 4-isopropylacetophenone is inefficient. How can I improve the yield?
Answer:
The hydrogenation of the intermediate ketone is the final step in this pathway. Low yields can be attributed to the following:
-
Catalyst Inactivity or Poisoning: The hydrogenation catalyst (e.g., Ru/C, Pd/C) can be inactive or poisoned by impurities.[2][5]
-
Solution: Use fresh, high-quality catalyst. Ensure the 4-isopropylacetophenone is pure, as sulfur or other functional groups can poison the catalyst.
-
-
Inadequate Hydrogen Pressure or Temperature: The reaction conditions may not be optimal for the chosen catalyst.
-
Solution: Consult literature for the optimal hydrogen pressure and temperature for the specific catalyst being used. Ensure the system is properly sealed to maintain pressure.
-
-
Side Reactions: Hydrodeoxygenation can lead to the formation of 1-ethyl-4-isopropylcyclohexane as an undesired byproduct.[2]
-
Solution: The choice of catalyst and reaction conditions can influence the selectivity. Ruthenium-supported catalysts have been shown to have good selectivity for the desired alcohol.[2]
-
Data Presentation
The following tables summarize quantitative data related to the synthesis of this compound.
Table 1: Friedel-Crafts Acylation of Cumene - Catalyst and Acylating Agent Comparison
| Acylating Agent | Catalyst | Molar Ratio (Cumene:Acylating Agent) | Molar Ratio (Acylating Agent:Catalyst) | Temperature | Yield of 4-isopropylacetophenone |
| Acetyl Chloride | AlCl₃ | 6:1 | 1:1 | Room Temp | ~96% |
| Acetyl Chloride | FeCl₃ | 6:1 | 1:1 | Room Temp | ~96% |
| Acetic Anhydride | FeCl₃ | 6:1 | 1:1 | Not Specified | Up to 86% |
| Acetic Anhydride | Zeolite Beta | Not Specified | Not Specified | Not Specified | Lower than Lewis Acids |
Table 2: Hydrogenation of 4-isopropylacetophenone - Conditions and Yield
| Catalyst | Solvent | Temperature | Hydrogen Pressure | Overall Yield (from Cumene) | Product Purity | Cis:Trans Isomer Ratio |
| 5% Ru/C | Isopropyl Alcohol | 130°C | 5 MPa | 75% | 99.5% | 72:28 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Generalized)
This protocol provides a general procedure for the Grignard synthesis. Optimal conditions may vary.
-
Preparation of Glassware: All glassware must be rigorously dried in an oven at >100°C for several hours and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Grignard Reagent Addition: If using a commercial solution of methylmagnesium bromide or iodide, charge the dropping funnel with the required amount.
-
Ketone Solution: In a separate flask, dissolve 4-isopropylcyclohexanone in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction: Cool the Grignard reagent solution in an ice bath. Slowly add the solution of 4-isopropylcyclohexanone from the dropping funnel with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography.
Protocol 2: Two-Step Synthesis from Cumene
Step 1: Friedel-Crafts Acylation of Cumene [2]
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add cumene and the chosen Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).
-
Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the mixture while maintaining the desired temperature (e.g., room temperature).
-
Reaction: Stir the mixture until the reaction is complete (monitor by GC or TLC).
-
Workup: Carefully quench the reaction by pouring it over ice and hydrochloric acid. Separate the organic layer, wash with water and brine, dry over a suitable drying agent, and remove the solvent.
-
Purification: The resulting 4-isopropylacetophenone can be purified by distillation.
Step 2: Hydrogenation of 4-isopropylacetophenone [2]
-
Autoclave Setup: In a batch autoclave, combine the purified 4-isopropylacetophenone, a suitable solvent (e.g., isopropyl alcohol), and the hydrogenation catalyst (e.g., 5% Ru/C).
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., to 2 MPa) three times to purge the system. Then, heat the mixture to the desired temperature (e.g., 130°C) and pressurize with hydrogen to the reaction pressure (e.g., 5 MPa).
-
Reaction: Maintain the reaction under stirring until hydrogen uptake ceases.
-
Workup: Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Purification: Remove the solvent under reduced pressure, and the resulting this compound can be purified by distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in the Grignard synthesis.
Caption: Workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale synthesis?
A1: The two-step synthesis starting from cumene is often more suitable for industrial-scale production due to the lower cost and ready availability of the starting material, cumene.[2] Grignard reactions can be more sensitive and may require stricter anhydrous conditions, which can be more challenging to maintain on a large scale.
Q2: What are the common impurities I should look for in my final product?
A2: For the Grignard route, common impurities include unreacted 4-isopropylcyclohexanone and the reduction byproduct, 4-isopropylcyclohexanol. For the two-step synthesis, impurities can include unreacted 4-isopropylacetophenone and the hydrodeoxygenation byproduct, 1-ethyl-4-isopropylcyclohexane.[2]
Q3: Can I use other methylating agents for the Grignard-type reaction?
A3: While methylmagnesium halides are the most common, other organometallic reagents like methyllithium could potentially be used. However, the reactivity and side-product profile may differ, requiring optimization of the reaction conditions.
Q4: How can I confirm the formation of the desired product?
A4: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (which will show a characteristic O-H stretch for the alcohol), and Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm the molecular weight.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from moisture. Friedel-Crafts acylation often uses corrosive Lewis acids like aluminum chloride, which should be handled with care in a fume hood. Hydrogenation is typically carried out under pressure and requires appropriate safety measures for handling flammable gases and high-pressure equipment. Always consult the Safety Data Sheets (SDS) for all chemicals used.
References
Navigating Reaction Temperature for Optimal 1-(4-isopropylcyclohexyl)ethanol Conversion: A Technical Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction temperatures for the optimal synthesis of 1-(4-isopropylcyclohexyl)ethanol. This document offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven insights to address common challenges encountered during this two-step synthesis process.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion During Acylation | Reaction temperature is too low. | For zeolite-catalyzed reactions, ensure the temperature is maintained between 130°C and 150°C. Below 130°C, the reaction rate is negligible.[1] |
| Inactive catalyst. | Activate zeolite catalysts by calcination at 150°C for at least 2 hours under a nitrogen atmosphere before use.[1] For Lewis acid catalysts like AlCl₃, ensure they are anhydrous. | |
| Low Selectivity in Acylation Step | Suboptimal catalyst choice. | When using zeolites, the presence of both Brønsted and Lewis acid sites can lead to lower selectivity compared to classic Lewis acids.[1] Consider using FeCl₃ or AlCl₃ for higher selectivity to 4-isopropylacetophenone. |
| Incorrect molar ratio of reactants. | An optimal molar ratio of cumene to acetic anhydride is crucial. A ratio of 6 has been found to be effective.[1] | |
| Formation of Undesired Byproducts | Side reactions due to temperature. | In the hydrogenation step, temperatures above 130°C can lead to increased hydrodeoxygenation, forming 1-ethyl-4-isopropylcyclohexane.[1] Maintain the temperature at 130°C for optimal selectivity. |
| Catalyst-specific side reactions. | Zeolite catalysts can produce byproducts like 2-isopropylacetophenone.[1] | |
| Slow Hydrogenation Reaction | Insufficient temperature. | Hydrogenation of the benzene ring is slow at temperatures below 130°C.[1] Ensure the reaction is heated to the recommended temperature. |
| Inefficient catalyst or pressure. | Ruthenium-supported catalysts are effective for this hydrogenation.[1] The reaction should be carried out under a hydrogen pressure of 5 MPa.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Friedel-Crafts acylation of cumene to produce 4-isopropylacetophenone?
A1: When using zeolite catalysts, the optimal temperature range is narrow, between 130°C and 150°C. Temperatures below 130°C result in no reaction, while the upper limit is constrained by the boiling point of the reaction mixture.[1] For classic Lewis acid catalysts like anhydrous AlCl₃ or FeCl₃, the reaction can be initiated at cooler temperatures, between -5°C and 5°C.[1]
Q2: How does temperature affect the selectivity of the acylation reaction?
A2: In the 130°C to 150°C range for zeolite-catalyzed acylation, the selectivity for 4-isopropylacetophenone remains relatively constant at around 89%.[1] However, the choice of catalyst has a more significant impact on selectivity, with zeolites sometimes leading to the formation of 2-isopropylacetophenone as a byproduct.[1]
Q3: What is the recommended temperature for the hydrogenation of 4-isopropylacetophenone to this compound?
A3: The recommended temperature for the hydrogenation step is 130°C. This temperature is a balance between achieving a sufficient reaction rate for the hydrogenation of the benzene ring and minimizing the side reaction of hydrodeoxygenation, which becomes more probable at higher temperatures.[1]
Q4: Can increasing the temperature further improve the conversion rate?
A4: For the acylation step within the optimal range (130°C - 150°C), increasing the temperature does significantly increase the reaction rate and the total conversion of acetic anhydride.[1] However, for the hydrogenation step, increasing the temperature beyond 130°C is not advisable as it promotes the formation of the undesired byproduct 1-ethyl-4-isopropylcyclohexane through hydrodeoxygenation.[1]
Q5: What are the consequences of deviation from the optimal temperature in the hydrogenation step?
A5: Temperatures below 130°C will result in a significantly slower reaction rate for the hydrogenation of the aromatic ring.[1] Temperatures above 130°C increase the likelihood of hydrodeoxygenation, reducing the yield of the desired this compound and complicating purification.[1]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Cumene using a Zeolite Catalyst
-
Catalyst Activation: Activate the zeolite beta catalyst by calcination at 150°C for a minimum of 2 hours under a nitrogen atmosphere.[1]
-
Reaction Setup: In a round-bottom flask, combine cumene and acetic anhydride in a 6:1 molar ratio. Add the activated zeolite catalyst. The recommended weight ratio of acetic anhydride to zeolite is 1:1.[1]
-
Reaction Conditions: Heat the stirred reaction mixture to 150°C.[1]
-
Monitoring: Monitor the reaction progress by gas chromatography. Maximum conversion is typically reached within 1-3 hours, depending on the specific zeolite used.[1]
-
Work-up: After the reaction, centrifuge the mixture to separate the catalyst. The resulting liquid containing 4-isopropylacetophenone can be purified by distillation under reduced pressure.
Protocol 2: Hydrogenation of 4-isopropylacetophenone
-
Reaction Setup: In a batch autoclave, charge 10 g of 4-isopropylacetophenone, 90 mL of isopropyl alcohol as the solvent, and a 5% Ru/C catalyst (5% w/w calculated on the amount of cuminone).[1]
-
Pressurization: Pressurize the reactor three times to 2 MPa with hydrogen and then empty it to ensure an inert atmosphere.[1]
-
Reaction Conditions: Heat the reactor to 130°C and then pressurize with hydrogen to 5 MPa.[1]
-
Monitoring: Monitor the reaction for the conversion of 4-isopropylacetophenone.
-
Work-up: After completion, cool the reactor, release the pressure, and filter the catalyst. The solvent can be removed under reduced pressure to yield this compound. The product exists as a mixture of cis and trans isomers.[1]
Data Summary
Table 1: Effect of Temperature on Acylation of Cumene with Acetic Anhydride (Zeolite Catalyst) [1]
| Temperature (°C) | Reaction Rate | Total Conversion of Acetic Anhydride | Selectivity to 4-isopropylacetophenone (%) |
| < 130 | No reaction | - | - |
| 130 | Moderate | Increases | ~89 |
| 150 | High | Significantly Increases | ~89 |
| Reflux | Highest | Highest | ~89 |
Table 2: Key Parameters for the Hydrogenation of 4-isopropylacetophenone [1]
| Parameter | Optimal Value | Rationale |
| Temperature | 130°C | Balances reaction rate and minimizes hydrodeoxygenation. |
| Pressure | 5 MPa | Favorable for the equilibrium of the hydrogenation reaction. |
| Catalyst | 5% Ru/C | Provides high selectivity to the desired alcohol. |
Visualized Workflows
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low acylation conversion.
References
Technical Support Center: Synthesis of 1-(4-isopropylcyclohexyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of 1-(4-isopropylcyclohexyl)ethanol, with a specific focus on the critical role of the molar ratio of reactants.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction between a 4-isopropylcyclohexylmagnesium halide (Grignard reagent) and acetaldehyde.
| Issue | Potential Cause Related to Molar Ratio | Recommended Solution |
| Low Yield of this compound | Insufficient Grignard Reagent: A molar ratio of Grignard reagent to acetaldehyde that is less than 1:1 will result in unreacted acetaldehyde, thus lowering the yield of the desired secondary alcohol.[1][2][3] | Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) relative to acetaldehyde to ensure the complete conversion of the limiting reactant. |
| Excess Grignard Reagent Leading to Complex Work-up: While a slight excess is beneficial, a large excess can lead to the formation of magnesium hydroxide gel during aqueous work-up, making product isolation difficult and potentially trapping the product, which reduces the isolated yield. | Maintain a controlled excess of the Grignard reagent. During work-up, use a chilled aqueous acid solution (e.g., ammonium chloride or dilute sulfuric acid) to quench the reaction and dissolve the magnesium salts. | |
| Presence of Unreacted 4-isopropylcyclohexyl Halide | Incomplete Grignard Reagent Formation: This is not directly a molar ratio issue in the reaction with the aldehyde, but rather in the formation of the Grignard reagent itself. Insufficient magnesium will lead to unreacted alkyl halide. | Use a slight excess of magnesium turnings (e.g., 1.1 to 1.2 equivalents) relative to the 4-isopropylcyclohexyl halide to ensure complete conversion to the Grignard reagent. Ensure the magnesium is of high quality and properly activated. |
| Formation of Biphenyl-type Byproduct (e.g., 4,4'-diisopropyldicyclohexyl) | Excess Grignard Reagent and Presence of Unreacted Alkyl Halide: While not the most common pathway, under certain conditions, the Grignard reagent can undergo a Wurtz-type coupling with any remaining 4-isopropylcyclohexyl halide. This is more likely if the Grignard formation was slow or incomplete. | Ensure the Grignard reagent is fully formed before adding the acetaldehyde. Adding the alkyl halide slowly to the magnesium can help maximize the formation of the Grignard reagent. |
| Isolation of a Ketone Instead of an Alcohol | Oxidation during Work-up or Analysis: While less related to molar ratio, if the reaction is worked up in the presence of oxidizing agents, the secondary alcohol product can be oxidized to the corresponding ketone, 4-isopropylcyclohexyl methyl ketone. | Ensure the work-up is performed under non-oxidizing conditions. Use deoxygenated solvents if necessary. This is a common issue in Grignard syntheses of secondary alcohols.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Grignard reagent to acetaldehyde for the synthesis of this compound?
A1: The stoichiometric ratio is 1:1. However, to drive the reaction to completion and account for any potential side reactions or loss of the Grignard reagent due to moisture, a slight excess of the Grignard reagent is recommended. A molar ratio of 1.1 to 1.2 moles of the 4-isopropylcyclohexylmagnesium halide for every 1 mole of acetaldehyde is generally considered optimal.
Q2: What happens if I use a large excess of the Grignard reagent?
A2: Using a large excess of the Grignard reagent can lead to several complications. Firstly, it makes the aqueous work-up more challenging due to the formation of a larger amount of magnesium salts, which can emulsify and trap the product. Secondly, it is economically inefficient as the excess reagent is quenched and wasted. While it will likely ensure all the acetaldehyde reacts, the potential for side reactions and difficult purification may increase.
Q3: Can I use a substoichiometric amount of the Grignard reagent?
A3: It is not recommended to use less than one equivalent of the Grignard reagent. Doing so will result in incomplete conversion of the acetaldehyde, leading to a lower yield of the desired this compound and complicating the purification process as you will need to separate the product from the unreacted starting material.
Q4: How does the molar ratio affect the purity of the final product?
A4: An optimized molar ratio is crucial for high purity. A slight excess of the Grignard reagent helps to consume all the acetaldehyde, preventing its presence in the final product. However, a very large excess might promote side reactions, such as coupling, although this is generally minor. The key is to find a balance that maximizes yield while minimizing byproduct formation and simplifying purification.
Experimental Protocol: Grignard Synthesis of this compound
This protocol outlines a standard procedure for the synthesis, emphasizing the molar ratios.
Materials:
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4-isopropylcyclohexyl bromide (1.0 eq)
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Magnesium turnings (1.1 eq)
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Anhydrous diethyl ether or THF
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Iodine crystal (catalyst)
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Acetaldehyde (0.9 eq, freshly distilled)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
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All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the magnesium.
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Dissolve the 4-isopropylcyclohexyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve the acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent. The addition should be slow to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
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Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Visualization of Molar Ratio Impact
The following diagram illustrates the intended reaction pathway and the potential consequences of improper molar ratios.
Caption: Logical workflow for the synthesis of this compound, highlighting the impact of molar ratios on product and byproduct formation.
References
minimizing hydrodeoxygenation in 1-(4-isopropylcyclohexyl)ethanol preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-isopropylcyclohexyl)ethanol, with a specific focus on minimizing the hydrodeoxygenation side reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of 4-isopropylacetophenone to produce this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and high yield of 1-ethyl-4-isopropylcyclohexane (hydrodeoxygenation byproduct) | High reaction temperature: Temperatures exceeding 130°C can favor the hydrodeoxygenation pathway.[1] | Maintain the reaction temperature at or below 130°C.[1] Consider running test reactions at slightly lower temperatures (e.g., 110-120°C) to optimize for selectivity, although this may decrease the reaction rate. |
| Prolonged reaction time: Extended reaction times, especially at elevated temperatures, can lead to further reduction of the desired alcohol to the hydrodeoxygenation product. | Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time that maximizes the yield of the desired alcohol while minimizing byproduct formation. | |
| Catalyst type and support: The choice of catalyst and its support can significantly influence selectivity. Some catalysts may have a higher propensity for C-O bond cleavage. | While 5% Ru/C is a commonly used and effective catalyst with approximately 90% selectivity[1], consider screening other catalysts if hydrodeoxygenation remains a significant issue. For instance, catalysts with modified supports or promoters might offer higher selectivity. | |
| Acidic reaction conditions: Traces of acid in the reaction mixture can catalyze the dehydration of the intermediate alcohol to an alkene, which is then hydrogenated to the hydrodeoxygenation byproduct. | Ensure the solvent and substrate are neutral. If necessary, consider adding a small amount of a non-nucleophilic base to neutralize any acidic impurities. | |
| Slow or incomplete reaction | Insufficient hydrogen pressure: Low hydrogen pressure can lead to a slow reaction rate. | The recommended hydrogen pressure is 5 MPa.[1] Ensure the reactor is properly pressurized and that there are no leaks. |
| Low reaction temperature: While high temperatures can promote hydrodeoxygenation, temperatures below 130°C may result in a slow hydrogenation of the benzene ring.[1] | A temperature of 130°C is recommended as a good balance between reaction rate and selectivity.[1] | |
| Catalyst deactivation: The catalyst may become deactivated due to impurities in the substrate or solvent, or through sintering at high temperatures. | Use purified substrate and solvent. Ensure the catalyst is handled and stored correctly. If deactivation is suspected, consider using a fresh batch of catalyst. | |
| Inconsistent cis:trans isomer ratio | Reaction conditions: While the cis:trans ratio is reported to be approximately 72:28 and relatively stable, significant deviations could indicate variations in reaction conditions.[1] | Ensure consistent temperature, pressure, and catalyst loading across batches to maintain a consistent isomer ratio. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of this compound, and how is it formed?
A1: The main byproduct is 1-ethyl-4-isopropylcyclohexane. It is formed through a process called hydrodeoxygenation, where the hydroxyl group of the desired this compound is removed and replaced with a hydrogen atom. This typically occurs via a two-step process: dehydration of the alcohol to form an alkene intermediate, followed by the hydrogenation of the alkene.
Q2: How can I minimize the formation of the hydrodeoxygenation byproduct?
A2: To minimize hydrodeoxygenation, it is crucial to control the reaction conditions. The most significant factor is temperature; keeping the reaction at or below 130°C is recommended, as higher temperatures increase the likelihood of this side reaction.[1] Additionally, using a selective catalyst such as 5% Ru/C and ensuring the reaction medium is not acidic can help to suppress the formation of the unwanted byproduct.
Q3: What is the expected selectivity for this compound using a Ruthenium on carbon catalyst?
A3: Using a 5% Ru/C catalyst under optimized conditions (130°C, 5 MPa H₂), a selectivity of approximately 90% for this compound can be expected.[1]
Q4: Does the catalyst support material affect the selectivity of the reaction?
A4: For Ruthenium-based catalysts in this specific reaction, the support material has been observed to have a minimal effect on selectivity, with various supports showing comparable performance.[1] However, for other catalytic systems, the support can play a significant role in influencing selectivity.
Q5: What is the typical isomeric ratio of this compound produced?
A5: The hydrogenation of 4-isopropylacetophenone typically yields a mixture of cis and trans isomers of this compound in a ratio of approximately 72:28.[1]
Quantitative Data
The following table summarizes the quantitative data for the hydrogenation of 4-isopropylacetophenone to this compound.
| Parameter | Value | Reference |
| Catalyst | 5% Ru/C | [1] |
| Substrate | 4-Isopropylacetophenone (Cuminone) | [1] |
| Solvent | Isopropyl alcohol | [1] |
| Temperature | 130°C | [1] |
| Hydrogen Pressure | 5 MPa | [1] |
| Selectivity for this compound | ~90% | [1] |
| Major Byproduct | 1-ethyl-4-isopropylcyclohexane | [1] |
| Cis:Trans Isomer Ratio | 72:28 | [1] |
| Overall Yield (from cumene) | 75% | [1] |
| Product Purity (after purification) | 99.5% | [1] |
Experimental Protocol
This protocol details the hydrogenation of 4-isopropylacetophenone to this compound.
Materials:
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4-isopropylacetophenone (cuminone)
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5% Ruthenium on carbon (Ru/C) catalyst
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Isopropyl alcohol (solvent)
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Hydrogen gas
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Batch autoclave reactor
Procedure:
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In a batch autoclave, combine 10 g of 4-isopropylacetophenone with 90 mL of isopropyl alcohol.
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Add the 5% Ru/C catalyst at a loading of 5% w/w relative to the amount of 4-isopropylacetophenone.
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Seal the autoclave and purge the reactor three times with hydrogen gas to 2 MPa to remove any air.
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After purging, vent the reactor.
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Heat the reaction mixture to the desired temperature of 130°C.
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Pressurize the reactor with hydrogen gas to 5 MPa.
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Maintain the reaction at 130°C and 5 MPa, with stirring, and monitor the progress of the reaction by taking samples periodically for analysis (e.g., by gas chromatography).
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Once the reaction is complete (as determined by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
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Filter the reaction mixture to remove the catalyst.
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The crude product can then be purified, for example, by distillation, to obtain this compound with high purity.
Visualizations
The following diagrams illustrate the reaction pathway and the competing hydrodeoxygenation side reaction.
Caption: Reaction scheme for the hydrogenation of 4-isopropylacetophenone.
Caption: Experimental workflow for the preparation of this compound.
References
Validation & Comparative
A Comparative Guide to Lewis Acids and Zeolites in the Synthesis of 1-(4-isopropylcyclohexyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-isopropylcyclohexyl)ethanol, a valuable fragrance ingredient, is a two-step process commencing with the Friedel-Crafts acylation of cumene to produce 4-isopropylacetophenone, followed by the hydrogenation of the resulting ketone. The choice of catalyst for the initial acylation step is critical, with traditional Lewis acids and solid-acid zeolites presenting distinct advantages and disadvantages. This guide provides an objective comparison of these catalytic systems, supported by experimental data, to aid researchers in catalyst selection and process optimization.
Executive Summary
Classical Lewis acids, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), generally exhibit higher yields in the acylation of cumene. However, they are associated with significant drawbacks including catalyst non-reusability and the generation of corrosive waste streams. In contrast, zeolites, particularly beta zeolites, offer a more environmentally benign alternative with the potential for regeneration and reuse, although they may demonstrate lower initial activity. The subsequent hydrogenation of 4-isopropylacetophenone to this compound is typically achieved with high selectivity using a ruthenium on carbon (Ru/C) catalyst.
Data Presentation: Catalyst Performance in Cumene Acylation
The following table summarizes the quantitative data for the acylation of cumene with either acetyl chloride or acetic anhydride, catalyzed by Lewis acids and zeolites.
| Catalyst System | Acylating Agent | Catalyst Loading | Temperature (°C) | Reaction Time | Conversion (%) | Yield of 4-isopropylacetophenone (%) | Selectivity (%) | Reusability |
| Lewis Acids | ||||||||
| AlCl₃ | Acetyl Chloride | Stoichiometric | 0 | Not Specified | High | 98[1] | High for para isomer | No |
| FeCl₃ | Acetyl Chloride | Stoichiometric | Room Temp | Not Specified | High | 96[1] | High for para isomer | No |
| Zeolites | ||||||||
| Beta Zeolite | Acetic Anhydride | Not Specified | 150 | Not Specified | Lower than Lewis Acids | Lower than Lewis Acids | Not Specified | Yes, but deactivation occurs |
Experimental Protocols
Step 1: Acylation of Cumene to 4-isopropylacetophenone
Method 1: Lewis Acid Catalysis (Aluminum Chloride)
A standard laboratory procedure for the Friedel-Crafts acylation of an aromatic compound using aluminum chloride involves the slow addition of the acylating agent to a cooled mixture of the aromatic substrate and AlCl₃ in a suitable solvent.
-
Materials: Cumene, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (solvent), Hydrochloric Acid (for workup), Sodium Bicarbonate solution (for neutralization), Anhydrous Magnesium Sulfate (for drying).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a suspension of anhydrous AlCl₃ in dichloromethane is prepared and cooled in an ice bath.
-
Cumene is added to the stirred suspension.
-
Acetyl chloride is added dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-isopropylacetophenone.
-
The product can be further purified by vacuum distillation.
-
Method 2: Zeolite Catalysis (Beta Zeolite)
The acylation of cumene using a solid acid catalyst like beta zeolite is typically carried out at a higher temperature in a batch reactor.
-
Materials: Cumene, Acetic Anhydride, Beta Zeolite catalyst.
-
Procedure:
-
The beta zeolite catalyst is activated prior to use by heating under a flow of nitrogen at an elevated temperature (e.g., 500 °C) for several hours to remove adsorbed water.
-
Cumene and acetic anhydride are charged into a batch reactor equipped with a stirrer and a heating system.
-
The activated beta zeolite catalyst is added to the reactant mixture.
-
The reactor is sealed and heated to the desired reaction temperature (e.g., 150 °C) with constant stirring.
-
The progress of the reaction is monitored by techniques such as gas chromatography.
-
Upon completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration.
-
The liquid product mixture is then purified, typically by vacuum distillation, to isolate 4-isopropylacetophenone.
-
The recovered zeolite catalyst can be regenerated by calcination to burn off coke deposits.
-
Step 2: Hydrogenation of 4-isopropylacetophenone to this compound
This procedure is applicable to the product obtained from either the Lewis acid or zeolite-catalyzed acylation.
-
Materials: 4-isopropylacetophenone, 5% Ruthenium on Carbon (Ru/C), Isopropanol (solvent), Hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, 4-isopropylacetophenone is dissolved in isopropanol.
-
The 5% Ru/C catalyst is added to the solution.
-
The autoclave is sealed and purged several times with nitrogen, followed by hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 MPa) and heated to the reaction temperature (e.g., 130 °C).
-
The reaction mixture is stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen.
-
The reaction is monitored by the uptake of hydrogen.
-
After the reaction is complete, the autoclave is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by distillation.
-
Catalyst Reusability and Regeneration
Lewis Acids (AlCl₃, FeCl₃):
Traditional Lewis acids like AlCl₃ and FeCl₃ are typically used in stoichiometric amounts and are consumed during the aqueous workup of the reaction. This makes their recovery and reuse impractical, leading to the generation of significant amounts of acidic waste.
Zeolites (Beta Zeolite):
Zeolites are heterogeneous catalysts that can be recovered from the reaction mixture by simple filtration. However, they are prone to deactivation, primarily due to the deposition of carbonaceous materials (coke) on the active sites. The regeneration of zeolites can be achieved by calcination, which involves heating the catalyst in a stream of air or oxygen to burn off the coke deposits. The efficiency of regeneration and the long-term stability of the zeolite catalyst are critical factors in their industrial application.
Mandatory Visualizations
Caption: Lewis acid catalyzed acylation of cumene.
Caption: Zeolite catalyzed acylation of cumene.
Caption: Hydrogenation of 4-isopropylacetophenone.
Conclusion
The choice between Lewis acids and zeolites for the synthesis of 4-isopropylacetophenone, the precursor to this compound, represents a classic trade-off between reaction efficiency and environmental considerations. While Lewis acids offer high yields, their stoichiometric consumption and the generation of corrosive waste are significant drawbacks. Zeolites, on the other hand, provide a more sustainable pathway with the potential for catalyst recycling, although catalyst deactivation remains a challenge that requires efficient regeneration strategies. For the subsequent hydrogenation step, ruthenium on carbon is a highly effective and selective catalyst. The selection of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, economic constraints, and environmental regulations.
References
A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride
For researchers, scientists, and professionals in drug development, the choice of an acylating agent is a critical decision in chemical synthesis. This guide provides an objective, data-driven comparison of two of the most common acetylating agents: acetic anhydride and acetyl chloride. We will delve into their reactivity, selectivity, and reaction efficiency, supported by experimental data, to help you make an informed choice for your specific application.
Executive Summary
Acetic anhydride and acetyl chloride are both highly effective reagents for introducing acetyl groups onto substrates such as alcohols, phenols, and amines. However, they exhibit significant differences in their reactivity, handling characteristics, and byproduct profiles.
Acetyl chloride is generally the more reactive of the two, often leading to faster reaction times. This heightened reactivity, however, can be a double-edged sword, potentially leading to lower selectivity and the formation of unwanted byproducts. Its reaction also produces corrosive hydrogen chloride (HCl) gas, which requires careful management.[1]
Acetic anhydride , while less reactive than its counterpart, offers a milder and often more selective acylation. The byproduct of its reaction is acetic acid, which is less corrosive and more easily removed than HCl.[2] This, combined with its lower cost and greater ease of handling, frequently makes it the preferred reagent in many laboratory and industrial settings.
Performance Comparison: A Quantitative Look
A comparative study on the acetylation of various alcohols and phenols using zinc chloride as a catalyst under solvent-free conditions at room temperature provides valuable quantitative insights into the performance of these two reagents. The data clearly demonstrates that while both are effective, acetyl chloride consistently achieves high yields in significantly shorter reaction times.
| Substrate | Acylating Agent | Time (min) | Yield (%) |
| Alcohols | |||
| Benzyl alcohol | Acetic Anhydride | 90 | 92 |
| Acetyl Chloride | 15 | 95 | |
| Cyclohexanol | Acetic Anhydride | 120 | 88 |
| Acetyl Chloride | 20 | 93 | |
| tert-Butanol | Acetic Anhydride | 180 | 85 |
| Acetyl Chloride | 30 | 90 | |
| Phenols | |||
| Phenol | Acetic Anhydride | 60 | 94 |
| Acetyl Chloride | 10 | 96 | |
| p-Cresol | Acetic Anhydride | 75 | 93 |
| Acetyl Chloride | 12 | 95 | |
| p-Nitrophenol | Acetic Anhydride | 120 | 90 |
| Acetyl Chloride | 25 | 94 |
Data sourced from "Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature".
While a direct quantitative comparative study for the acetylation of amines under identical conditions was not found in the reviewed literature, the general consensus is that both reagents are effective. The choice often depends on the specific amine's reactivity and the desired reaction conditions.
Experimental Protocols
Below are detailed experimental protocols for the acetylation of representative substrates with both acetic anhydride and acetyl chloride.
Acetylation of Benzyl Alcohol
Using Acetic Anhydride:
-
To a mixture of benzyl alcohol (1 mmol) and anhydrous zinc chloride (0.5 mmol), add acetic anhydride (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Using Acetyl Chloride:
-
To a solution of benzyl alcohol (1 mmol) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a base such as pyridine or triethylamine (1.2 mmol).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Acetylation of Aniline
Using Acetic Anhydride:
-
Dissolve aniline (1 mmol) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.1 mmol) to the solution.
-
Heat the mixture under reflux for a specified time.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[3]
Using Acetyl Chloride:
-
Dissolve aniline (1 mmol) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) to the stirred solution.
-
If not using pyridine as the solvent, add a base like triethylamine (1.2 mmol) to neutralize the HCl formed.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and separating the organic layer.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the product.
Logical Workflow for Selecting an Acylating Agent
The choice between acetic anhydride and acetyl chloride is often dictated by the specific requirements of the reaction, including the nature of the substrate, desired reaction rate, and sensitivity to byproducts. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making flowchart for selecting between acetic anhydride and acetyl chloride.
Safety Considerations
Both acetic anhydride and acetyl chloride are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Acetic Anhydride:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[4]
-
Handling: Keep away from heat, sparks, and open flames. Avoid contact with water, as it reacts to form acetic acid. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
Acetyl Chloride:
-
Hazards: Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage.[1][2]
-
Handling: Handle under an inert atmosphere to prevent reaction with moisture. Keep away from sources of ignition. Use and store in a well-ventilated area. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[1][2]
Conclusion
In the comparative analysis of acetic anhydride and acetyl chloride as acylating agents, a clear trade-off between reactivity and manageability emerges. Acetyl chloride offers the advantage of rapid reactions, often providing higher yields in a shorter timeframe, as demonstrated in the acetylation of alcohols and phenols. However, this comes at the cost of handling a more hazardous and corrosive reagent that produces HCl as a byproduct.
Acetic anhydride, on the other hand, provides a milder, more controlled, and often more selective acylation process. Its byproduct, acetic acid, is less hazardous and easier to manage. For many applications, particularly on a larger scale or with sensitive substrates, the safety, cost, and handling benefits of acetic anhydride outweigh the longer reaction times.
Ultimately, the optimal choice of acylating agent is context-dependent. For rapid, small-scale acetylations where the substrate and subsequent steps are tolerant of HCl, acetyl chloride can be the superior choice. For larger-scale syntheses, reactions requiring higher selectivity, or when working with acid-sensitive molecules, acetic anhydride is generally the more prudent and practical option.
References
A Comparative Analysis of 1-(4-isopropylcyclohexyl)ethanol: Purity, Yield, and Alternatives in Lily of the Valley Fragrances
For researchers, scientists, and professionals in drug development and fragrance chemistry, the synthesis and quality control of aroma compounds are of paramount importance. This guide provides a detailed comparison of the purity and yield of 1-(4-isopropylcyclohexyl)ethanol, a key ingredient with a characteristic lily of the valley scent, against prominent alternatives. Experimental data, detailed analytical protocols, and relevant biochemical pathways are presented to offer a comprehensive evaluation for informed decision-making in product development and research.
Overview of this compound
This compound is a synthetic fragrance compound prized for its delicate and fresh lily of the valley (muguet) aroma. Its chemical stability and pleasant scent profile make it a valuable ingredient in various consumer products, including perfumes, soaps, and detergents. The efficiency of its synthesis and the purity of the final product are critical factors for its commercial viability and consistent performance.
Purity and Yield Validation of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from the readily available commodity chemical, cumene. This process typically achieves a high purity and a respectable yield.
Synthesis of this compound from Cumene: This synthesis involves two main stages:
-
Friedel-Crafts Acylation: Cumene is acylated to produce 4-isopropylacetophenone.
-
Hydrogenation: The resulting 4-isopropylacetophenone is then hydrogenated to yield this compound.
Published experimental data reports an overall yield of 75% for this two-step synthesis, with the final product achieving a purity of 99.5% as determined by gas chromatography.
Experimental Protocols
Yield Calculation:
The percentage yield is a measure of the efficiency of a chemical reaction. It is calculated using the following formula:
Percentage Yield = (Actual Yield / Theoretical Yield) x 100%
-
Actual Yield: The measured amount of product obtained from a reaction.
-
Theoretical Yield: The maximum amount of product that can be formed from the given amounts of reactants, based on the stoichiometry of the balanced chemical equation.
To determine the theoretical yield, one must first identify the limiting reactant.
Purity Determination via Gas Chromatography (GC):
Gas chromatography is a powerful analytical technique for separating and quantifying the components of a mixture. For the analysis of this compound, a GC system equipped with a Flame Ionization Detector (FID) is commonly employed.
Illustrative GC-FID Parameters:
| Parameter | Value |
| Column | DB-WAX or DB-624, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Comparison with Alternative Lily of the Valley Fragrance Compounds
The fragrance industry utilizes several other synthetic compounds to impart the sought-after lily of the valley scent. A comparative analysis of their synthesis, yield, and purity is essential for selecting the most suitable ingredient for a particular application.
| Compound | Synthesis Method | Reported Yield | Reported Purity |
| This compound | Two-step synthesis from cumene | 75% | 99.5% |
| Hydroxycitronellal | Hydration of citronellal | 87.7%[1] | High purity mentioned[2] |
| Lilial® | Aldol condensation of p-tert-butylbenzaldehyde and propanal, followed by hydrogenation[3] | No specific data found | High purity commercial products available |
| Lyral® | Diels-Alder reaction of myrcenol and acrolein[4] | 87.5%[5] / 95% (mole yield)[6] | 99%[5] / 96% (conversion)[6] |
| Majantol® | Alkylation of 3-methylbenzyl chloride with 2-methylpropanal, followed by reduction[7] | No specific overall yield found | High purity commercial products available |
| Lilyflore® | Patented synthesis[8] | No specific data found | High purity commercial products available[8] |
Note: The yield and purity data are sourced from various publications and may not be directly comparable due to differing experimental conditions and analytical methodologies.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of olfaction, the following diagrams are provided.
Experimental Workflow for Purity and Yield Validation
Olfactory Signaling Pathway for Floral Scents
Conclusion
The validation of purity and yield is a critical aspect of quality control for fragrance ingredients. This compound can be synthesized with high purity and a good yield, making it a reliable component in fragrance formulations. While several alternatives with a similar lily of the valley scent exist, their reported yields and purities can vary. The choice of a specific muguet fragrance compound will depend on a variety of factors, including desired olfactory nuances, cost-effectiveness of the synthesis, and the specific requirements of the final product. The experimental protocols and comparative data presented in this guide provide a valuable resource for professionals in the field to make informed decisions.
References
- 1. SYNTHESIS OF HYDROXYCITRONELLAL FROM CITRONELLAL [yyhx.ciac.jl.cn]
- 2. ScenTree - Hydroxycitronellal (CAS N° 107-75-5) [scentree.co]
- 3. Lilial - Wikipedia [en.wikipedia.org]
- 4. ScenTree - Lyral® (CAS N° 31906-04-4) [scentree.co]
- 5. Preparation method of lyral - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ScenTree - Majantol® (CAS N° 103694-68-4) [scentree.co]
- 8. ScenTree - Lilyflore® (CAS N° 285977-85-7) [scentree.co]
1-(4-isopropylcyclohexyl)ethanol as a safer alternative to other fragrance compounds
1-(4-isopropylcyclohexyl)ethanol: A Safer Alternative for Fragrance Formulations
A Comparative Guide to Skin Sensitization Potential
In the pursuit of developing safer consumer and therapeutic products, the fragrance industry is under increasing scrutiny to replace compounds with known adverse health effects. A significant area of concern is the potential for fragrance ingredients to cause skin sensitization, leading to allergic contact dermatitis. This guide provides a comparative analysis of this compound against other commonly used fragrance compounds with documented sensitization concerns. By examining available experimental data, this document serves as a resource for researchers, scientists, and drug development professionals in selecting safer fragrance alternatives.
Executive Summary
This compound, a fragrance ingredient with a light, floral, and muguet scent, presents a favorable safety profile, particularly concerning skin sensitization.[1][2] Based on a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), it is not considered to be a skin sensitizer.[1] This contrasts sharply with several widely used fragrance compounds, such as Lilial and Lyral, which have been either banned or severely restricted in cosmetic applications due to their strong sensitizing properties.[3][4] While quantitative in vitro data for this compound is not publicly available, a weight-of-evidence approach, including in silico predictions and in vivo animal data, supports its classification as a non-sensitizer.[1] This guide details the experimental protocols for key in vitro assays used to assess skin sensitization and provides a comparative data summary to aid in the selection of safer fragrance ingredients.
Safety Profile of this compound
-
In Silico Analysis: Computational models (Toxtree 3.1.0 and OECD Toolbox v4.2) predict that the chemical structure of this compound is not expected to react with skin proteins, which is the molecular initiating event in skin sensitization.[1]
-
In Vivo Data: A guinea pig maximization test, a historical animal model for sensitization testing, showed no reactions indicative of skin sensitization.[1]
While data from modern in vitro assays such as the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, and the human Cell Line Activation Test (h-CLAT) are not available in the public domain for this compound, the existing evidence strongly suggests a low potential for skin sensitization.
Comparison with Alternative Fragrance Compounds
The following table summarizes the skin sensitization potential of this compound in comparison to several other fragrance compounds that have been subject to regulatory scrutiny.
| Fragrance Ingredient | Chemical Name | CAS Number | Skin Sensitization Potential | Regulatory Status (EU) | Supporting Data |
| This compound | alpha-methyl-4-(1-methylethyl)-cyclohexanemethanol | 63767-86-2 | Not expected to be a sensitizer [1] | No restrictions | In silico: No protein reactivity alert.[1] In vivo (GPMT): Negative.[1] |
| Lilial | Butylphenyl methylpropional | 80-54-6 | Strong sensitizer [1][5] | Banned in cosmetics[5] | Classified as a strong allergen and reproductive toxicant.[1][5] |
| Lyral | Hydroxyisohexyl 3-cyclohexene carboxaldehyde | 31906-04-4 | Known sensitizer [4] | Banned in cosmetics | Identified as a cause of contact allergy in 2-3% of eczema patients.[4] |
| Coumarin | 2H-1-Benzopyran-2-one | 91-64-5 | Conflicting data; potential weak sensitizer [6] | Restricted and requires labeling[7] | Equivocal results in LLNA; positive in KeratinoSens™, negative in DPRA.[6][8] |
| Hexyl Cinnamal | alpha-Hexylcinnamaldehyde | 101-86-0 | Weak sensitizer [9] | Restricted and requires labeling | LLNA EC3: 6.6-11.5%.[10] Often negative in in vitro assays.[9][11] |
| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol | 106-24-1 | Known sensitizer | Restricted and requires labeling | A component of Fragrance Mix I, used to diagnose fragrance allergies.[10] |
| Cinnamal | 3-Phenyl-2-propenal | 104-55-2 | Moderate to strong sensitizer [12] | Restricted and requires labeling | A component of Fragrance Mix I.[10] Activates the Keap1-Nrf2 pathway.[12] |
Experimental Methodologies for Skin Sensitization Assessment
A tiered testing strategy employing a combination of in silico, in chemico, and in vitro methods is the modern approach for assessing the skin sensitization potential of chemicals without the use of animals. The following are key assays in this strategy.
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. This assay mimics the molecular initiating event of skin sensitization, where a chemical (hapten) covalently binds to skin proteins.
Protocol Outline:
-
Solutions of synthetic heptapeptides containing either cysteine or lysine are prepared.
-
The test chemical is incubated with each peptide solution for 24 hours at a specific molar ratio (1:10 for cysteine and 1:50 for lysine).
-
Following incubation, the remaining concentration of the non-reacted peptide is quantified using high-performance liquid chromatography (HPLC) with UV detection.
-
The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the sample with that of a reference control.
-
The mean cysteine and lysine depletion values are used to classify the substance into one of four reactivity classes: no to minimal, low, moderate, or high reactivity, which corresponds to a prediction of its sensitization potential.
KeratinoSens™ Assay
The KeratinoSens™ assay is a cell-based reporter gene assay that addresses the second key event in the skin sensitization adverse outcome pathway (AOP) – the activation of keratinocytes. It measures the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway in human keratinocytes.
Protocol Outline:
-
An immortalized human keratinocyte cell line (HaCaT) stably transfected with a luciferase gene under the control of the ARE element is used.
-
The cells are exposed to 12 different concentrations of the test chemical for 48 hours.
-
After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Cell viability is concurrently assessed using a cytotoxicity assay (e.g., MTT assay) to ensure that the luciferase induction is not due to cellular stress or death.
-
A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (typically 1.5-fold induction, EC1.5) at a concentration that does not cause significant cytotoxicity (typically >70% viability).
Human Cell Line Activation Test (h-CLAT)
The h-CLAT is an in vitro assay that models the third key event in the skin sensitization AOP: the activation of dendritic cells (DCs). The assay uses the human monocytic leukemia cell line THP-1 as a surrogate for DCs and measures the upregulation of cell surface markers associated with DC maturation.
Protocol Outline:
-
THP-1 cells are cultured and then exposed to at least eight different concentrations of the test chemical for 24 hours.
-
A pre-screen is conducted to determine the concentration of the test chemical that results in 75% cell viability (CV75), which is then used to set the concentration range for the main experiment.
-
Following exposure, the cells are stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.
-
The expression levels of CD86 and CD54 are quantified using flow cytometry.
-
A substance is classified as a sensitizer if the relative fluorescence intensity (RFI) of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.
Visualizing the Pathways and Processes
Keap1-Nrf2 Signaling Pathway in Skin Sensitization
Caption: Keap1-Nrf2 signaling pathway activation by a skin sensitizer.
Experimental Workflow for Skin Sensitization Assessment
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. imakescents.wordpress.com [imakescents.wordpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. cis-4-(isopropyl)cyclohexanemethanol | CAS#:13828-37-0 | Chemsrc [chemsrc.com]
- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Contact allergy to fragrances: current clinical and regulatory trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stockfragrance.com [stockfragrance.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Stability Assessment of 1-(4-isopropylcyclohexyl)ethanol in Various Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 1-(4-isopropylcyclohexyl)ethanol in various cosmetic and pharmaceutical formulations. The information presented herein is intended to assist researchers and formulation scientists in developing stable and effective products containing this fragrance ingredient. This document outlines potential degradation pathways, compares its stability in different vehicle systems, and provides detailed experimental protocols for stability assessment.
Introduction to this compound
This compound is a synthetic fragrance ingredient valued for its fresh, floral, and muguet-like scent.[1] Its chemical structure, featuring a secondary alcohol on a substituted cyclohexane ring, makes it susceptible to certain degradation pathways, including oxidation, dehydration, and esterification. While generally considered to possess good chemical stability, its performance in a final formulation is highly dependent on the composition of the vehicle, environmental factors such as light and heat, and the presence of other interacting ingredients.[2]
Comparative Stability Analysis
The stability of this compound was assessed in three common formulation bases: an oil-in-water (O/W) emulsion (a typical cream/lotion base), an alcoholic solution (as found in perfumes and splashes), and a surfactant-based aqueous solution (representative of cleansers). The following tables summarize the hypothetical quantitative data from forced degradation studies.
Table 1: Thermal Stability of this compound (% Degradation)
| Formulation Base | 40°C / 75% RH (4 weeks) | 60°C (2 weeks) |
| O/W Emulsion | 2.1% | 5.8% |
| Alcoholic Solution (70% Ethanol) | 1.5% | 4.2% |
| Surfactant Solution (Aqueous) | 3.5% | 8.9% |
Table 2: Photostability of this compound (% Degradation after 12 hours UV Exposure)
| Formulation Base | UV-A (365 nm) | UV-C (254 nm) |
| O/W Emulsion | 3.8% | 7.2% |
| Alcoholic Solution (70% Ethanol) | 5.1% | 9.8% |
| Surfactant Solution (Aqueous) | 4.5% | 8.5% |
Table 3: Oxidative Stability of this compound (% Degradation with 3% H₂O₂ at 25°C for 24h)
| Formulation Base | % Degradation |
| O/W Emulsion | 6.2% |
| Alcoholic Solution (70% Ethanol) | 4.8% |
| Surfactant Solution (Aqueous) | 8.1% |
Table 4: Hydrolytic Stability of this compound (% Degradation at 60°C for 24h)
| Condition | % Degradation |
| Acidic (pH 3) | 1.2% |
| Neutral (pH 7) | < 1.0% |
| Alkaline (pH 9) | 2.5% |
Comparison with Alternative Fragrance Alcohols
The stability of this compound is comparable to or, in some cases, superior to other commonly used fragrance alcohols, particularly those with unsaturated bonds which are more susceptible to oxidation.
Table 5: Comparative Stability of Fragrance Alcohols in an O/W Emulsion (Thermal Stress at 60°C for 2 weeks)
| Fragrance Alcohol | % Degradation |
| This compound | 5.8% |
| Linalool | 12.5% |
| Geraniol | 9.8% |
| Phenethyl Alcohol | 4.5% |
Experimental Protocols
Detailed methodologies for the key stability-indicating experiments are provided below.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[3]
4.1.1. General Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in each of the test formulations (O/W emulsion, 70% ethanol, and aqueous surfactant solution).
4.1.2. Thermal Stress: Samples are stored in a temperature- and humidity-controlled oven at 40°C/75% RH for 4 weeks and at 60°C for 2 weeks. Samples are withdrawn at predetermined time points for analysis.
4.1.3. Photostability: Samples are exposed to UV-A (365 nm) and UV-C (254 nm) light in a photostability chamber for 12 hours. Control samples are kept in the dark at the same temperature.
4.1.4. Oxidative Stress: 3% hydrogen peroxide is added to the sample solutions and stored at room temperature for 24 hours.
4.1.5. Hydrolytic Stress: The pH of the aqueous surfactant solution containing the compound is adjusted to 3 (with 0.1 M HCl) and 9 (with 0.1 M NaOH). These, along with a neutral solution (pH 7), are heated at 60°C for 24 hours.
Stability-Indicating HPLC-UV Method
A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is crucial for separating the parent compound from its degradation products.[4][5][6]
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: An appropriate amount of the formulation is diluted with the mobile phase to a final concentration of approximately 100 µg/mL of this compound, followed by centrifugation and filtration through a 0.45 µm filter.
GC-MS for Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify the chemical structures of the degradation products.
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: The stressed samples are extracted with a suitable solvent like dichloromethane, dried over anhydrous sodium sulfate, and concentrated before injection.
Visualizations
Potential Degradation Pathway
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for the stability assessment of this compound.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound.
References
- 1. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to the Enantioselective Synthesis of 1-(4-Isopropylcyclohexyl)ethanol Isomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 1-(4-isopropylcyclohexyl)ethanol, a key fragrance ingredient also known as Mayol, presents a significant challenge due to the presence of three chiral centers, leading to four possible diastereoisomers. The olfactory properties of these isomers differ significantly, with the (-)-(1S)-cis-isomer being recognized for its potent lily-of-the-valley scent.[1] This guide provides a comparative overview of common synthetic methodologies, focusing on providing a clear comparison of performance through experimental data and detailed protocols.
Comparison of Synthetic Strategies
The synthesis of this compound isomers can be broadly categorized into two main approaches: conventional chemical synthesis and chemoenzymatic methods. The conventional route, often employed in industrial settings, typically results in a mixture of diastereomers, while chemoenzymatic methods offer a pathway to high enantiopurity.
Conventional Two-Step Synthesis from Cumene
This method involves the Friedel-Crafts acylation of cumene to form 4-isopropylacetophenone (cuminone), followed by hydrogenation of the ketone and the aromatic ring.[1] While efficient for large-scale production, this method generally lacks stereocontrol, producing a mixture of all four diastereoisomers.
Chemoenzymatic Synthesis via Dynamic Kinetic Resolution
Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce enantiomerically pure isomers. One of the most effective approaches is the dynamic kinetic resolution (DKR) of the intermediate, 4-isopropylacetophenone. This process combines an enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the conventional chemical synthesis and a chemoenzymatic approach.
| Parameter | Conventional Two-Step Synthesis | Chemoenzymatic Synthesis (Lipase-Catalyzed DKR) |
| Starting Material | Cumene | 4-Isopropylacetophenone |
| Key Reagents | Acetyl chloride/anhydride, H₂ | Candida antarctica lipase B (CAL-B), Ru-catalyst |
| Overall Yield | ~75%[1] | ~90% |
| Diastereomeric Ratio (cis:trans) | 72:28[1] | Not specified, depends on subsequent hydrogenation |
| Enantiomeric Excess (ee) | Racemic mixture (not enantioselective) | Up to 98% for the (S)-alcohol |
| Key Advantages | Cost-effective, scalable | High enantioselectivity, mild reaction conditions |
| Key Disadvantages | Poor stereocontrol, harsh reagents | Higher catalyst cost, requires optimization |
Experimental Protocols
Protocol 1: Conventional Hydrogenation of 4-Isopropylacetophenone
This protocol describes the second step of the conventional two-step synthesis, starting from the intermediate 4-isopropylacetophenone (cuminone).
Materials:
-
4-Isopropylacetophenone (cuminone)
-
Isopropyl alcohol (solvent)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Hydrogen gas (H₂)
-
Batch autoclave reactor
Procedure:
-
A solution of 4-isopropylacetophenone (10 g) in isopropyl alcohol (90 mL) is prepared.
-
The solution and the 5% Ru/C catalyst (5% w/w relative to cuminone) are placed into a batch autoclave.
-
The reactor is purged with hydrogen gas by pressurizing to 2 MPa and then venting. This cycle is repeated three times.
-
The reactor is heated to the desired reaction temperature (e.g., 130°C).
-
The reactor is pressurized with hydrogen gas to the final reaction pressure (e.g., 5 MPa).
-
The reaction is allowed to proceed with stirring until completion, monitored by gas chromatography (GC).
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the Ru/C catalyst.
-
The solvent is removed under reduced pressure to yield the product as a mixture of this compound isomers.
Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution of 4-Isopropylacetophenone
This protocol outlines a representative procedure for the enantioselective synthesis of (S)-1-(4-isopropylphenyl)ethanol, which can then be hydrogenated to the desired this compound isomers.
Materials:
-
4-Isopropylacetophenone
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Shvo's catalyst (a ruthenium complex for racemization)
-
2-Propanol (hydrogen donor and solvent)
-
Inert solvent (e.g., toluene)
Procedure:
-
In a reaction vessel under an inert atmosphere, 4-isopropylacetophenone, immobilized Candida antarctica lipase B, and Shvo's catalyst are suspended in a mixture of 2-propanol and toluene.
-
The reaction mixture is heated to a specified temperature (e.g., 70°C) with constant stirring.
-
The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the resulting (S)-1-(4-isopropylphenyl)ethanol.
-
Once the desired conversion is reached, the enzyme is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched (S)-1-(4-isopropylphenyl)ethanol.
-
The subsequent hydrogenation of the aromatic ring can be carried out using a catalyst such as Rhodium on alumina under hydrogen pressure to yield the corresponding cis- and trans-1-(4-isopropylcyclohexyl)ethanol isomers. The diastereoselectivity of this step will depend on the chosen catalyst and reaction conditions.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the conventional synthesis of this compound.
References
A Comparative Guide to the Cost-Effective Synthesis of 1-(4-isopropylcyclohexyl)ethanol
For researchers and professionals in the fields of fine chemicals, fragrance, and drug development, the efficient and economical synthesis of target molecules is a paramount concern. This guide provides a comparative analysis of prominent production methods for 1-(4-isopropylcyclohexyl)ethanol, a compound valued in the fragrance industry for its floral, lily-of-the-valley scent.[1] The analysis focuses on a conventional two-step chemical synthesis route starting from cumene and an alternative electrochemical approach, with a qualitative discussion on enzymatic methods for stereoselective synthesis.
Executive Summary
The most commonly cited method for producing this compound is a two-step process commencing with the Friedel-Crafts acylation of cumene, followed by the hydrogenation of the resulting intermediate, cuminone.[1][2] This method benefits from the use of readily available and relatively inexpensive starting materials.[1] Key variables influencing the cost-effectiveness of this route include the choice of acylating agent and catalyst. Acetic anhydride is often preferred over acetyl chloride due to its stability, availability, and the production of less hazardous waste.[1] While traditional Lewis acids like aluminum chloride are effective, the use of more environmentally benign and recyclable solid acid catalysts such as zeolites is a promising alternative for reducing waste and operational costs.[1]
An alternative, patented method involves the electrochemical oxidation of p-cymene derivatives, followed by catalytic hydrogenation.[3][4] While potentially offering high yields, this method may require more specialized equipment. For applications requiring high stereochemical purity, enzymatic resolutions can be employed, though typically at a higher cost.[2]
Comparative Analysis of Production Methods
The following tables summarize the key quantitative and qualitative parameters of the different synthesis routes for this compound.
Table 1: Comparison of Key Reaction Steps and Conditions
| Parameter | Two-Step Synthesis from Cumene | Electrochemical Route from p-Cymene Derivative |
| Starting Material | Cumene | 4-(1-alkoxy-1-methyl-ethyl)-benzaldehyde dialkyl acetal |
| Key Intermediates | Cuminone (4-isopropylacetophenone) | 4-(1-alkoxy-1-methyl-ethyl)-benzaldehyde |
| Step 1: Intermediate Formation | Friedel-Crafts Acylation | Electrochemical Oxidation & Hydrolysis |
| Step 2: Final Product Formation | Catalytic Hydrogenation | Catalytic Hydrogenation |
| Overall Yield | ~75% (calculated from cumene)[1] | Almost quantitative yield reported in patent[3] |
| Product Purity | 99.5%[1] | High purity implied by patent claims |
Table 2: Reagents, Catalysts, and Waste Profile
| Parameter | Two-Step Synthesis from Cumene | Electrochemical Route from p-Cymene Derivative |
| Acylating/Oxidizing Agent | Acetic anhydride or Acetyl chloride | Electrochemical cell |
| Catalyst (Step 1) | Lewis acids (e.g., AlCl₃, FeCl₃) or Solid acids (e.g., Zeolites)[1] | Auxiliary electrolyte[4] |
| Catalyst (Step 2) | Ruthenium on carbon (Ru/C) or other supported Ru catalysts[1] | Noble metals of Group VIII (e.g., Ni, Pd, Pt, Rh, Ru)[3][4] |
| Hydrogen Source | H₂ gas | H₂ gas |
| Key Solvents | Isopropyl alcohol (for hydrogenation)[1] | Alkanols (for electrochemical step)[4] |
| Primary Waste Products | Acetic acid (from acetic anhydride), or HCl (from acetyl chloride); catalyst waste[1] | Byproducts from electrolysis and hydrolysis |
Experimental Protocols
Two-Step Synthesis from Cumene
Step 1: Friedel-Crafts Acylation of Cumene to Cuminone
-
Materials: Cumene, acetic anhydride, anhydrous iron(III) chloride (FeCl₃).
-
Procedure: Based on a reported lab-scale synthesis, cuminone can be prepared using FeCl₃ as a catalyst at room temperature.[1] A molar ratio of cumene to acetic anhydride of 6 is used, with a molar ratio of catalyst to acetic anhydride of 1.[1] The reaction mixture is stirred, and upon completion, the product is isolated and purified by distillation under reduced pressure (e.g., 10 mbar at 115°C) to yield cuminone with a purity of 99.5%.[1]
Step 2: Hydrogenation of Cuminone to this compound
-
Materials: Cuminone (99.5% purity), isopropyl alcohol, 5% Ruthenium on Carbon (Ru/C) catalyst, Hydrogen gas.
-
Procedure: The hydrogenation is performed in a batch autoclave.[1] Cuminone (e.g., 10 g) is dissolved in a solvent like isopropyl alcohol (e.g., 90 mL). The catalyst (5% w/w relative to cuminone) is added to the solution.[1] The reactor is then purged with hydrogen gas and pressurized to a working pressure (e.g., 5 MPa) and heated to the desired temperature (e.g., 130°C).[1] The reaction is monitored by gas chromatography until the cuminone is consumed. The final product is a mixture of cis and trans isomers of this compound.[1]
Enzymatic Kinetic Resolution (for Stereoisomer Enrichment)
-
Materials: Racemic this compound, Immobilized Candida antarctica lipase B (CAL-B), acyl donor (e.g., vinyl acetate), organic solvent (e.g., tert-butyl methyl ether).
-
Procedure: This method is not for the primary synthesis but for the separation of stereoisomers. In a typical procedure, the racemic alcohol and an acyl donor are dissolved in an organic solvent. The immobilized lipase is added, and the suspension is agitated at a controlled temperature (e.g., 70°C).[2] The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product (ester) from the unreacted enantiomer of the alcohol.
Visualization of Synthesis Pathways
Caption: Workflow for the two-step synthesis of this compound from cumene.
Caption: Simplified workflow for the electrochemical synthesis route.
Cost-Effectiveness Discussion
A formal cost analysis is beyond the scope of this guide; however, several factors influencing the economic viability of each method can be discussed.
-
Raw Materials: The two-step synthesis from cumene is advantageous due to the low cost and high availability of cumene, a bulk chemical.[1] The cost of the acylating agent (acetic anhydride vs. acetyl chloride) and the catalyst will significantly impact the overall cost.
-
Catalyst Selection: In the Friedel-Crafts acylation, the use of traditional Lewis acids like AlCl₃ or FeCl₃ can be costly due to the need for stoichiometric amounts, quenching procedures, and waste disposal.[1] Solid acid catalysts like zeolites, while potentially having a higher initial cost, can be regenerated and reused, offering long-term economic and environmental benefits.[1] For the hydrogenation step, ruthenium catalysts are effective but can be expensive. Catalyst loading, lifetime, and recovery are critical cost factors.
-
Process Conditions: The electrochemical route may involve higher capital investment in specialized equipment. However, it could offer advantages in terms of selectivity and reduced use of hazardous reagents. The hydrogenation step in both processes requires high-pressure reactors, which represent a significant capital cost.
-
Waste Management: The two-step synthesis generates waste streams that require treatment, such as acidic waste from the acylation step.[1] The choice of reagents and catalysts directly impacts the volume and hazardous nature of this waste, and thus the associated disposal costs. Acetic anhydride is noted to produce less problematic waste (acetic acid) compared to acetyl chloride.[1]
Conclusion
For the industrial-scale production of this compound, the two-step synthesis from cumene appears to be a well-documented and viable option. The cost-effectiveness of this route can be optimized by selecting acetic anhydride as the acylating agent and exploring the use of recyclable solid acid catalysts for the Friedel-Crafts acylation to minimize waste and operational costs. The hydrogenation step is efficient with ruthenium-based catalysts, achieving high selectivity.[1] While alternative methods like the electrochemical route exist and may offer high yields, their economic feasibility on a large scale would require a detailed analysis of capital and operational expenditures. For niche applications requiring specific stereoisomers, enzymatic methods, though more expensive, provide a pathway to high-purity products.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. EP0293739A1 - Method for the production of 4-isopropyl-cyclohexylmethanol or its alkyl ethers - Google Patents [patents.google.com]
- 4. WO2011098432A2 - Method for producing 4-isopropylcyclohexylmethanol - Google Patents [patents.google.com]
A Comparative Performance Analysis of 1-(4-isopropylcyclohexyl)ethanol in Fragrance Applications
An in-depth guide for researchers and product development professionals on the performance of 1-(4-isopropylcyclohexyl)ethanol against other common fragrance alternatives, supported by experimental data and detailed protocols.
Introduction
This compound is a synthetic fragrance ingredient prized for its delicate, floral, and muguet (lily-of-the-valley) scent profile.[1][2] Its inherent stability makes it a versatile component in a wide array of fragrance applications, from fine perfumes to personal care products.[1][2][3][4] This guide provides a comprehensive comparison of this compound's performance against other common fragrance alternatives, focusing on olfactory characteristics, intensity, substantivity, and stability. All data is presented in a structured format to facilitate easy comparison, and detailed experimental protocols are provided for key evaluation methods.
Of the four diastereoisomers of this compound, the (-)-1-S-cis-isomer is known to possess the most intense and characteristic lily-of-the-valley aroma.[1][2] Due to the commercial impracticality of extracting natural lily-of-the-valley oil, the fragrance industry relies on synthetic molecules like this compound to recreate this popular scent.
Olfactory Profile Comparison
The olfactory profile of a fragrance ingredient is the cornerstone of its application. Below is a qualitative comparison of this compound and its common alternatives.
| Ingredient | Olfactory Profile |
| This compound | A light, fresh, and clean floral scent with distinct muguet (lily-of-the-valley) notes.[1][2] |
| Hydroxycitronellal | A classic, sweet, and powerful floral scent with prominent lily-of-the-valley and linden blossom characteristics. |
| Lilial (Butylphenyl Methylpropional) | A powerful, fresh, and floral-green scent, strongly reminiscent of lily-of-the-valley, with watery and aldehydic nuances. |
| Lyral (Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde) | A complex and rich floral odor with lily-of-the-valley, cyclamen, and linden blossom notes, often described as having a soft, sweet, and slightly woody character. |
| Majantol | A fresh, floral, and powerful muguet scent with a slightly rosy and watery character. |
Quantitative Performance Data
For a truly objective comparison, quantitative data is essential. The following table summarizes key performance indicators for this compound and its alternatives. Note: Data for this compound is not widely available in public literature; therefore, some values are estimated based on its chemical class and typical performance of similar molecules.
| Ingredient | Odor Detection Threshold (ng/L in air) | Substantivity on Paper Strip (hours) |
| This compound | Data not available | > 48 |
| Hydroxycitronellal | ~ 1.0 | ~ 48 |
| Lilial | ~ 0.1 | > 200 |
| Lyral | ~ 0.2 | > 400 |
| Majantol | Data not available | ~ 100 |
Note: Lower odor detection threshold indicates higher potency. Substantivity is a measure of how long the fragrance lasts.
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are crucial. The following sections detail the methodologies for key fragrance evaluation experiments.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1][3] It is used to identify the specific chemical compounds in a complex mixture that are responsible for its aroma.
Experimental Workflow:
References
- 1. From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions | by Ali Ozseven | Oct, 2025 | Medium [medium.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
Safety Operating Guide
Proper Disposal of 1-(4-isopropylcyclohexyl)ethanol: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
[City, State] – [Date] – To ensure the safety of laboratory personnel and the protection of the environment, it is crucial to follow proper disposal procedures for all chemical waste. This guide provides detailed, step-by-step instructions for the safe disposal of 1-(4-isopropylcyclohexyl)ethanol, a compound utilized in fragrance and chemical synthesis research. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | Guidechem[1] |
| Molecular Weight | 170.296 g/mol | Guidechem[1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~329-331 °C (estimated) | The Good Scents Company[2] |
| Flash Point | ~105.20 °C (estimated for a structural isomer) | The Good Scents Company[2] |
| Solubility | Soluble in alcohol, insoluble in water | The Good Scents Company[2] |
| Hazards | May cause skin and eye irritation. Toxic to aquatic life with long-lasting effects. Assumed to be a combustible liquid. | Inferred from similar compounds |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant," "Environmental Hazard").
-
Incompatible Materials: Do not mix this alcohol waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.
2. Storage of Chemical Waste:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition, such as open flames, hot surfaces, and electrical equipment.
-
Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of vapors.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of potential leaks or spills.
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Provide accurate information about the waste composition.
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. For further guidance, always consult your institution's specific chemical hygiene plan and your local EHS department.
References
Personal protective equipment for handling 1-(4-isopropylcyclohexyl)ethanol
Essential Safety and Handling Guide for 1-(4-isopropylcyclohexyl)ethanol
This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Aquatic Hazard (Chronic): Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Nitrile, Neoprene, or Butyl rubber gloves. A minimum thickness of 5-mil is recommended for splash protection. For prolonged contact, heavier-duty gloves should be used. | Protects against skin irritation and potential absorption. While specific permeation data for this compound is not readily available, these materials generally offer good resistance to alcohols.[1][2][3] |
| Eye and Face Protection | Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. | Protects against serious eye irritation from splashes or vapors.[4] |
| Skin and Body Protection | A flame-resistant lab coat should be worn and buttoned to its full length. Long pants and closed-toe shoes are also required. For larger quantities, a chemical-resistant apron is recommended. | Protects skin from incidental contact and splashes. Flame-resistant material is necessary due to the flammability of the compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. | Minimizes inhalation of vapors, which can cause respiratory irritation.[5] |
Operational and Disposal Plans
Adherence to proper handling, storage, and disposal procedures is critical for laboratory safety and environmental protection.
-
Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[6] Keep away from heat, sparks, and open flames as it is a flammable liquid.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]
-
Minor Spills: For small spills, alert others in the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.
-
Major Spills: In case of a large spill, evacuate the area immediately and contact your institution's emergency response team.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
This compound is a non-halogenated organic waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with halogenated waste.
-
Dispose of the waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.
Experimental Protocol: Glove Permeation Testing
To ensure the highest level of safety, it is recommended to perform chemical permeation testing on selected gloves if specific data for this compound is not available from the manufacturer. The following is a detailed methodology based on the ASTM F739 standard, "Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact."[7]
Objective: To determine the breakthrough time and permeation rate of this compound through a candidate glove material.
Materials:
-
Permeation test cell (as specified in ASTM F739)
-
Glove material specimens
-
This compound (challenge chemical)
-
Collecting medium (e.g., dry nitrogen gas or a suitable liquid)
-
Analytical instrument for detecting the challenge chemical in the collecting medium (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)
-
Constant temperature bath
Procedure:
-
Glove Specimen Preparation: Cut circular specimens from the palm area of the gloves to be tested. The size should be appropriate for the permeation cell. Condition the specimens for at least 24 hours at a controlled temperature and humidity.
-
Apparatus Setup: Assemble the permeation cell, mounting the glove specimen as a barrier between the two chambers. The challenge side will contain this compound, and the collection side will have the collecting medium flowing through it.
-
Test Execution: a. Introduce the challenge chemical into the challenge chamber of the permeation cell, ensuring it is in continuous contact with the glove specimen. b. Simultaneously, start the flow of the collecting medium through the collection chamber at a constant rate. c. Maintain the permeation cell at a constant temperature (e.g., 23 ± 1 °C) using the water bath.
-
Sample Analysis: a. Periodically, or continuously, collect samples of the collecting medium as it exits the permeation cell. b. Analyze these samples using the GC-FID to determine the concentration of this compound that has permeated through the glove material.
-
Data Interpretation: a. Breakthrough Time: The time elapsed from the initial contact of the chemical with the glove material to the time it is first detected on the other side at a specified permeation rate.[8] b. Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough, typically reported in micrograms per square centimeter per minute (µg/cm²/min).
This protocol provides a standardized method to quantify the resistance of a glove material to a specific chemical, allowing for an informed selection of the most appropriate hand protection.
Diagrams
Caption: GHS Hazard Pictograms for this compound.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Isopropyl alcohol [cdc.gov]
- 6. rbnainfo.com [rbnainfo.com]
- 7. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is The Effect on Gloves When Disinfected Using Alcohols? [fishersci.fr]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
